For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a summary of the available physical and chemical properties of (5-Bromothiazol-2-yl)methanamine hydrochloride. De...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physical and chemical properties of (5-Bromothiazol-2-yl)methanamine hydrochloride. Despite a comprehensive search of scientific literature, patent databases, and publicly available safety data sheets, detailed experimental data for this compound remains scarce. The information presented herein is primarily derived from computational predictions and data from chemical suppliers. This document aims to consolidate the existing knowledge and highlight the current gaps in the physical characterization of this compound.
Chemical Identity
(5-Bromothiazol-2-yl)methanamine hydrochloride is a halogenated heterocyclic amine. The presence of the thiazole ring, a common scaffold in medicinal chemistry, suggests its potential as a building block in the synthesis of novel pharmaceutical agents.
A logical diagram representing the relationship between the chemical name and its structure is provided below.
Exploratory
An In-Depth Technical Guide to (5-Bromothiazol-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromothiazol-2-yl)methanamine hydrochloride is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromothiazol-2-yl)methanamine hydrochloride is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and FDA-approved drugs.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (5-Bromothiazol-2-yl)methanamine hydrochloride, serving as a valuable resource for researchers in drug discovery and development. The strategic placement of a bromine atom at the 5-position and an aminomethyl group at the 2-position offers versatile opportunities for chemical modification and exploration of structure-activity relationships (SAR).[1]
Chemical Structure and Properties
The chemical identity of (5-Bromothiazol-2-yl)methanamine hydrochloride is defined by its unique molecular structure, which features a thiazole ring substituted with a bromine atom and an aminomethyl group, and is supplied as a hydrochloride salt.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
Note: Experimentally determined physicochemical data for (5-Bromothiazol-2-yl)methanamine hydrochloride is limited in publicly accessible literature. The information provided is based on supplier data sheets and chemical principles.
Synthesis
Proposed Synthetic Pathway
A likely synthetic route commences with the bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. Subsequent conversion of the 2-amino group to a nitrile, followed by reduction, would afford the target primary amine, which can then be converted to its hydrochloride salt.
CAS Number: 1414958-88-5 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (5-Bromothiazol-2-yl)methanamine hydrochloride, a heterocyclic amine of i...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 1414958-88-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromothiazol-2-yl)methanamine hydrochloride, a heterocyclic amine of interest in synthetic chemistry and potential drug discovery. This document compiles available data on its chemical and physical properties, a plausible synthetic route, and safety information.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of (5-Bromothiazol-2-yl)methanamine hydrochloride. This data is compiled from various chemical supplier databases.
Property
Value
Source
CAS Number
1414958-88-5
ChemicalBook, Sigma-Aldrich
Molecular Formula
C₄H₆BrClN₂S
BLD Pharm
Molecular Weight
229.53 g/mol
Sigma-Aldrich
Appearance
White to off-white solid
(Typical for similar compounds)
Storage Conditions
Inert atmosphere, 2-8°C
BLD Pharm
Synthesis
Plausible Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on established chemical transformations for thiazole derivatives.
Bromination of 2-Aminothiazole: The synthesis would likely begin with the bromination of 2-aminothiazole. This reaction is typically carried out using bromine in a suitable solvent like acetic acid to yield 2-amino-5-bromothiazole.
Conversion to a Nitrile: The 2-amino group of 2-amino-5-bromothiazole can be converted to a nitrile group (C≡N) via a Sandmeyer-type reaction. This would involve diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide). This would produce 5-bromo-2-cyanothiazole.
Reduction of the Nitrile: The nitrile group of 5-bromo-2-cyanothiazole can then be reduced to a primary amine (CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step would yield (5-Bromothiazol-2-yl)methanamine.
Formation of the Hydrochloride Salt: Finally, the free base, (5-Bromothiazol-2-yl)methanamine, is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, yielding the final product, (5-Bromothiazol-2-yl)methanamine hydrochloride.
Experimental Workflow: Synthesis
Caption: Plausible synthetic workflow for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Experimental Protocols and Biological Activity
As of the date of this document, a thorough search of scientific literature and patent databases did not yield specific experimental protocols for the use of (5-Bromothiazol-2-yl)methanamine hydrochloride in biological assays. Furthermore, no specific signaling pathways or molecular targets have been publicly associated with this particular compound.
The 2-aminothiazole scaffold, however, is a well-known privileged structure in medicinal chemistry and is present in numerous compounds with a wide range of biological activities, including but not limited to:
Antimicrobial agents
Anticancer agents
Anti-inflammatory agents
Researchers investigating (5-Bromothiazol-2-yl)methanamine hydrochloride may consider screening it in assays related to these activities. The bromination at the 5-position and the aminomethyl group at the 2-position provide functional handles for further chemical modification and library synthesis, making it a potentially valuable building block for drug discovery programs.
Safety Information
Safety data for (5-Bromothiazol-2-yl)methanamine hydrochloride is limited. The following information is based on data for structurally related compounds and should be used as a preliminary guide. A comprehensive risk assessment should be conducted before handling this compound.
Hazard Category
Precautionary Statements
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation
Causes skin irritation.
Serious Eye Damage/Irritation
Causes serious eye irritation.
Respiratory Sensitization
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization
May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Handling Recommendations:
Work in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity is currently lacking in the public domain, its structural features suggest it could serve as a valuable scaffold for the synthesis of novel bioactive molecules. Researchers are encouraged to conduct their own investigations into the properties and potential applications of this compound, following appropriate safety protocols.
An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromothiazol-2-yl)methanamine hydrochloride is a pivotal heterocyc...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromothiazol-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom and a primary amine on a thiazole core, makes it a valuable synthon for the construction of more complex molecules with diverse biological activities. This document provides a comprehensive overview of its core chemical properties, a representative synthetic protocol for its application, and its significance in the development of therapeutic agents.
Core Chemical Properties and Data
(5-Bromothiazol-2-yl)methanamine hydrochloride is a salt, typically appearing as a solid. The thiazole ring is a common scaffold in many biologically active compounds, and the bromo- and aminomethyl- substituents offer versatile handles for further chemical modification.
Molecular Structure and Properties
The fundamental characteristics of (5-Bromothiazol-2-yl)methanamine hydrochloride are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in experimental procedures.
While specific spectra can vary by batch and solvent, typical spectroscopic features are as follows:
Technique
Expected Features
¹H NMR
Signals corresponding to the thiazole ring proton, the methylene (-CH2-) protons, and the amine (-NH3+) protons.
¹³C NMR
Resonances for the two carbons in the thiazole ring, the methylene carbon, and the carbon bearing the bromine atom.
Mass Spectrometry (ESI+)
A prominent peak corresponding to the free base [M+H]⁺ at m/z 208/210, showing the characteristic isotopic pattern for bromine.
Role in Synthesis and Drug Discovery
The "core" utility of (5-Bromothiazol-2-yl)methanamine hydrochloride lies in its role as a versatile intermediate. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
This dual functionality allows for the rapid diversification of the thiazole scaffold, making it a valuable tool in the generation of compound libraries for high-throughput screening in drug discovery programs.
Caption: Synthetic pathways originating from (5-Bromothiazol-2-yl)methanamine.
Experimental Protocols
The following is a representative protocol for an N-acylation reaction, a common transformation utilizing the primary amine of (5-Bromothiazol-2-yl)methanamine hydrochloride.
General Procedure for N-Acylation
Objective: To synthesize an N-acyl derivative of (5-bromothiazol-2-yl)methanamine.
Materials:
(5-Bromothiazol-2-yl)methanamine hydrochloride
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Acyl chloride or Carboxylic acid
Coupling agent (if using a carboxylic acid), e.g., HATU or EDC/HOBt
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq).
Solvent and Base: Suspend the starting material in anhydrous DCM. Add a suitable base such as triethylamine (2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 10-15 minutes.
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, add the acid (1.1 eq) followed by the coupling agent (1.2 eq).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to afford the pure N-acylated product.
Caption: Workflow for a typical N-acylation experiment.
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride is a high-value chemical intermediate whose significance is defined by its synthetic versatility. The strategic placement of its functional groups enables chemists to readily explore chemical space, making it a cornerstone in the synthesis of novel compounds for agrochemical, material science, and particularly, pharmaceutical research. A thorough understanding of its properties and reaction protocols is essential for its effective application in the laboratory.
Foundational
Technical Guide: Physicochemical Characterization and Solubility Profiling of (5-Bromothiazol-2-yl)methanamine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex bioactive molecules. A thorough understanding of its physicochemical properties, particularly solubility, is fundamental for its application in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be significantly influenced by pH.
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of (5-Bromothiazol-2-yl)methanamine hydrochloride. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols for generating such data, presents templates for data organization, and illustrates the experimental workflow.
Theoretical Background: Solubility of Hydrochloride Salts
The solubility of an ionizable compound like (5-Bromothiazol-2-yl)methanamine hydrochloride is governed by its intrinsic solubility (S₀), which is the solubility of the neutral or free base form, and its acid dissociation constant (pKa). The hydrochloride salt form generally enhances aqueous solubility compared to the free base, particularly at lower pH values where the amine group is protonated.
The total solubility (S) at a given pH can be described by the Henderson-Hasselbalch equation, which for a basic compound is:
S = S₀ (1 + 10^(pKa - pH))
This relationship indicates that as the pH of the solution decreases below the pKa, the compound becomes increasingly ionized, leading to a higher overall solubility. A complete pH-solubility profile is therefore critical for predicting the compound's behavior in various physiological environments.
Experimental Protocols for Solubility Determination
The following sections detail standard laboratory procedures for both qualitative and quantitative solubility assessment.
3.1 Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of the compound's solubility in a range of common solvents.
Objective: To classify the compound's solubility in various aqueous and organic solvents.
Methodology:
Weigh approximately 5-10 mg of (5-Bromothiazol-2-yl)methanamine hydrochloride into separate small, clear vials.
Add 1 mL of the test solvent to each vial in 0.25 mL increments.[1]
After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
Visually inspect for the complete dissolution of the solid material against a dark background.
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for dissolution.
3.2 Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of the compound in a specific buffer or medium at a controlled temperature.
Methodology:
Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[2]
Add an excess amount of (5-Bromothiazol-2-yl)methanamine hydrochloride to a known volume of each buffer in a sealed flask. The excess solid should be clearly visible.
Place the flasks in a temperature-controlled orbital shaker, typically set to 37 °C to mimic physiological conditions.[2]
Agitate the flasks at a consistent speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
After incubation, allow the flasks to stand briefly to let undissolved solids settle.
Withdraw a sample from the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF).
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Measure the final pH of the saturated solution to confirm it has not deviated from the initial buffer pH.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Qualitative Solubility of (5-Bromothiazol-2-yl)methanamine hydrochloride
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Conclusion
Determining the solubility of (5-Bromothiazol-2-yl)methanamine hydrochloride is a critical step in its evaluation as a viable candidate for drug development. The hydrochloride salt structure suggests a pH-dependent solubility profile, which must be experimentally verified. By employing standardized protocols such as the qualitative assessment and the quantitative shake-flask method, researchers can generate the robust and reliable data necessary for informed decision-making in formulation development and preclinical studies. The workflows and data presentation formats provided in this guide offer a structured approach to this essential characterization process.
Spectral Analysis of (5-Bromothiazol-2-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectral data for (5-Bromothiazol-2-yl)methanamine hydrochloride. Due to the limited avail...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for (5-Bromothiazol-2-yl)methanamine hydrochloride. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally similar thiazole derivatives. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The following tables summarize the anticipated spectral data for (5-Bromothiazol-2-yl)methanamine hydrochloride. These predictions are derived from known spectral characteristics of thiazole-containing compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~8.0 - 8.5
s
1H
H-4 (thiazole ring)
~4.0 - 4.5
s
2H
-CH₂- (methanamine)
~8.5 - 9.5
br s
3H
-NH₃⁺
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~165 - 175
C-2 (thiazole ring)
~140 - 145
C-4 (thiazole ring)
~115 - 125
C-5 (thiazole ring)
~40 - 45
-CH₂- (methanamine)
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3400 - 2800
Broad, Strong
N-H stretch (primary amine salt)
~3100 - 3000
Medium
C-H stretch (aromatic/heteroaromatic)
~1620 - 1580
Medium
C=N stretch (thiazole ring)
~1550 - 1450
Medium
C=C stretch (thiazole ring)
~1100 - 1000
Medium
C-N stretch
~700 - 600
Strong
C-Br stretch
~800 - 700
Medium
C-S stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Relative Intensity
Assignment
193/195
High
[M]⁺ (molecular ion of the free base, showing isotopic pattern for Br)
178/180
Medium
[M-NH]⁺
114
Medium
[M-Br]⁺
99
High
[C₃H₂NS]⁺ (fragmentation of the thiazole ring)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (5-Bromothiazol-2-yl)methanamine hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a standard pulse sequence.
Set the spectral width to cover the range of 0-12 ppm.
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Set the spectral width to cover the range of 0-200 ppm.
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add multiple scans to improve the signal-to-noise ratio.
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
Data Acquisition:
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
Set the ionization energy to a standard value of 70 eV.
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like (5-Bromothiazol-2-yl)methanamine hydrochloride.
Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical compound.
Foundational
(5-Bromothiazol-2-yl)methanamine Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety and handling protocols for (5-Bromothiazol-2-yl)methanamine hydrochloride (CAS No. 1414958-88-5).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for (5-Bromothiazol-2-yl)methanamine hydrochloride (CAS No. 1414958-88-5). The information compiled is intended to support laboratory professionals in the safe use and management of this compound. Due to the limited availability of comprehensive toxicological data, a cautious approach treating this compound with respect to its known hazards is imperative.
Chemical Identification and Properties
(5-Bromothiazol-2-yl)methanamine hydrochloride is a brominated thiazole derivative. Thiazole moieties are common scaffolds in medicinal chemistry and drug development.
Store in a dry, well-ventilated place. Keep container tightly closed. Recommended short-term storage at -4°C (1-2 weeks) and long-term storage at -20°C (1-2 years). Store under an inert atmosphere.
This compound is classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to skin, eye, and respiratory irritation.
Hazard Class
GHS Classification
Hazard Statement
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory tract irritation)
H335: May cause respiratory irritation
Signal Word: Warning
Hazard Pictogram:
Experimental Protocols: Safe Handling in a Laboratory Setting
Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following is a general procedure for handling (5-Bromothiazol-2-yl)methanamine hydrochloride in a research environment.
3.1. Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated.
Body Protection: A laboratory coat must be worn. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
3.2. General Handling Procedure
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure that an eyewash station and safety shower are readily accessible.
Weighing: To minimize the generation of dust, weigh the solid compound carefully. Use a draft shield on the balance if necessary.
Dissolving: If preparing a solution, add the solid to the solvent slowly. Stir gently to avoid splashing.
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
3.3. Waste Disposal
All waste materials contaminated with (5-Bromothiazol-2-yl)methanamine hydrochloride, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
Rapid and appropriate response to an exposure or spill is critical.
4.1. First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
4.2. Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure safety and proper cleanup.
Spill Response Workflow for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Stability
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Recommended storage temperatures are -4°C for short-term and -20°C for long-term.[3]
Chemical Stability: Stable under recommended storage conditions.
Incompatible Materials: Strong oxidizing agents.
Toxicological and Ecological Information
Disclaimer: This document is intended as a guide for trained laboratory personnel and does not replace a formal safety assessment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
(5-Bromothiazol-2-yl)methanamine hydrochloride material safety data sheet (MSDS)
This document provides a comprehensive overview of the material safety data for (5-Bromothiazol-2-yl)methanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a comprehensive overview of the material safety data for (5-Bromothiazol-2-yl)methanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various sources to ensure a thorough understanding of its properties and associated hazards.
Section 1: Chemical Identification and Physical Properties
This section outlines the fundamental chemical and physical characteristics of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Section 2: Hazard Identification and Classification
(5-Bromothiazol-2-yl)methanamine hydrochloride is classified as a hazardous substance. The following table summarizes its GHS hazard statements. It is important to note that some sources refer to the broader category of bromothiazole compounds, and specific data for the hydrochloride salt may vary.
Hazard Class
GHS Hazard Statement
Signal Word
Pictogram
Skin Irritation
H315: Causes skin irritation
Warning
GHS07
Serious Eye Irritation
H319: Causes serious eye irritation
Warning
GHS07
Specific target organ toxicity — single exposure
H335: May cause respiratory irritation
Warning
GHS07
Note: The hazard information is based on data for similar bromothiazole compounds and should be handled with care. The signal word and pictograms are representative of these hazards.
GHS Hazard and Precautionary Relationships
Section 3: Experimental Protocols - Safety and Handling
Detailed procedures for the safe handling and use of (5-Bromothiazol-2-yl)methanamine hydrochloride are critical for laboratory personnel.
3.1 Personal Protective Equipment (PPE)
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[2][5]
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2][6]
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
3.2 Engineering Controls
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2][5]
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
3.3 Handling and Storage
Handling : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Avoid formation of dust and aerosols.[7]
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible substances such as strong oxidizing agents.[2] The recommended storage temperature is between 2-8°C.[3][4]
Section 4: Emergency Procedures
In the event of an emergency, the following protocols should be followed.
4.1 First-Aid Measures
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
In Case of Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[2]
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.[2]
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
First-Aid Emergency Response Workflow
4.2 Fire-Fighting Measures
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.[2]
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
4.3 Accidental Release Measures
Personal Precautions : Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust.[2]
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
Methods for Cleaning Up : Sweep up the material and place it into a suitable disposal container.[2][5] Avoid generating dust.
Section 5: Toxicological Information
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[9]
Respiratory Irritation : May cause respiratory tract irritation.[2]
No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.
Section 6: Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste is classified as hazardous and should be handled by a licensed professional waste disposal service.[8]
An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanamine hydrochloride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of (5-Bromothiazol-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document details its probable synthetic path...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of (5-Bromothiazol-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document details its probable synthetic pathways, physicochemical properties, and historical context in the development of novel therapeutics.
Introduction
Physicochemical and Computed Properties
A summary of the key quantitative data for (5-Bromothiazol-2-yl)methanamine hydrochloride is presented in Table 1. This data is compiled from publicly available databases and supplier information.
Property
Value
Source
Molecular Formula
C₄H₆BrClN₂S
PubChem
Molecular Weight
229.53 g/mol
PubChem
CAS Number
1001413-46-2
Sigma-Aldrich
Appearance
Solid
-
InChI
1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
PubChem
InChI Key
NKRZXJJIHNKMKK-UHFFFAOYSA-N
PubChem
SMILES
C1=C(N=C(S1)CN)Br.Cl
PubChem
Synthetic Pathways and Experimental Protocols
While a specific, dedicated publication detailing the definitive synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride is not prominent, a plausible and efficient multi-step synthesis can be constructed based on established methodologies for the synthesis of related thiazole derivatives. The following proposed pathway starts from the readily available 2-aminothiazole.
Overall Synthetic Workflow
The proposed synthesis is a three-step process:
Bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole.
Diazotization and Chlorination to convert the 2-amino group to a 2-chloro group, followed by chlorination of the methyl group to yield 5-bromo-2-(chloromethyl)thiazole.
Amination of the chloromethyl group to afford the final product, (5-Bromothiazol-2-yl)methanamine, which is then converted to its hydrochloride salt.
A diagram of this proposed workflow is presented below.
Proposed synthetic workflow for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure is adapted from known methods for the bromination of 2-aminothiazole.
Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield crude 2-amino-5-bromothiazole, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 5-Bromo-2-(chloromethyl)thiazole
This step involves a Sandmeyer-type reaction to replace the amino group with a chlorine atom, followed by radical chlorination of the conceptual 2-methyl group (though the direct conversion from the chloro-precursor is more common). A more direct route starts from 2-chloro-5-methylthiazole. However, for the purpose of this guide from 2-aminothiazole, a diazotization followed by substitution is proposed. A more practical laboratory synthesis would likely start from a different precursor, such as 2-chloro-5-chloromethylthiazole, which is commercially available. For the sake of a complete pathway from a simple starting material:
Suspend 2-amino-5-bromothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chlorothiazole.
Procedure (Hypothetical Chloromethylation): The introduction of a chloromethyl group at the 2-position from the 2-chloro-5-bromothiazole is not a straightforward, single-step reaction. A more plausible, albeit longer, route would involve conversion to a 2-carboxylic acid, then to an alcohol, and finally to the chloromethyl derivative. A more direct industrial synthesis of the key intermediate 2-chloro-5-chloromethylthiazole often starts from 2,3-dichloropropene.
Step 3: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
This final step involves the amination of the chloromethyl group.
Materials: 5-Bromo-2-(chloromethyl)thiazole, Aqueous Ammonia, Diethyl Ether, Hydrochloric Acid (in ether or dioxane).
Procedure:
To a solution of 5-bromo-2-(chloromethyl)thiazole (1 equivalent) in a suitable organic solvent like THF or ethanol, add an excess of concentrated aqueous ammonia.
Stir the reaction mixture vigorously at room temperature in a sealed vessel for 12-24 hours.
Monitor the reaction by TLC.
Once the reaction is complete, extract the product into diethyl ether.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution to obtain the free base, (5-Bromothiazol-2-yl)methanamine.
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether and cool in an ice bath.
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Bromothiazol-2-yl)methanamine hydrochloride.
History and Applications in Drug Development
The utility of (5-Bromothiazol-2-yl)methanamine hydrochloride stems from its identity as a versatile bifunctional building block. The primary amine provides a nucleophilic center for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. The bromo-substituted thiazole core is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl and heteroaryl substituents.
This compound and its derivatives are key intermediates in the synthesis of a range of biologically active molecules. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic activities, including:
Antimicrobial Agents: The thiazole nucleus is present in several antibacterial and antifungal drugs.
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory properties.
Anticancer Agents: The 2-aminothiazole moiety is a core component of several kinase inhibitors used in cancer therapy.
A generalized signaling pathway that is often targeted by kinase inhibitors, for which derivatives of (5-Bromothiazol-2-yl)methanamine could be synthesized as potential modulators, is depicted below.
Generalized MAP Kinase signaling pathway often targeted by thiazole-based inhibitors.
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in a single primary source, can be reliably achieved through established chemical transformations. The dual reactivity of this molecule provides a robust platform for the generation of diverse chemical libraries in the pursuit of novel therapeutic agents targeting a wide range of diseases. Future research will likely continue to leverage this and similar building blocks for the development of next-generation pharmaceuticals.
Exploratory
5-Bromothiazole-2-methanamine Scaffold: A Technical Deep Dive for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Physicochemical Properties, and Therapeutic Potential of a Promising Heterocyclic Core The 5-bromothiazole-2-methanamine scaffold is a key heterocyclic structure that has garnered sign...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide to the Synthesis, Physicochemical Properties, and Therapeutic Potential of a Promising Heterocyclic Core
The 5-bromothiazole-2-methanamine scaffold is a key heterocyclic structure that has garnered significant interest within the medicinal chemistry landscape. Its unique arrangement of a bromine atom and a methanamine group on the thiazole ring provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the core characteristics of this scaffold, including its synthesis, physicochemical properties, and its emerging role as a modulator of key biological pathways, with a particular focus on its potential as an inhibitor of monoacylglycerol lipase (MAGL).
Physicochemical Characteristics
The physicochemical properties of the 5-bromothiazole-2-methanamine scaffold are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent scaffold is not extensively published, predictions and data from structurally similar molecules provide valuable insights.
Property
Predicted/Reported Value
Source
Molecular Formula
C4H5BrN2S
N/A
Molecular Weight
193.06 g/mol
N/A
CAS Number
716315-35-4
N/A
Predicted pKa (most basic)
7.5 - 8.5
N/A
Predicted LogP
1.0 - 1.5
N/A
Synthesis of the 5-Bromothiazole-2-methanamine Core
The synthesis of the 5-bromothiazole-2-methanamine scaffold can be approached through a multi-step process, typically starting from more readily available thiazole derivatives. A common strategy involves the synthesis of a 5-bromothiazole-2-carbonitrile intermediate, followed by reduction to the primary amine.
Experimental Protocol: Synthesis of 5-Bromothiazole-2-methanamine
Step 1: Synthesis of 2-Amino-5-bromothiazole
A foundational precursor, 2-amino-5-bromothiazole, can be synthesized from 2-aminothiazole.
Suspend 2-amino-5-bromothiazole (1.0 eq) in an aqueous solution of hydrobromic acid at 0-5°C.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Extract the product with an organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography to yield 5-bromothiazole-2-carbonitrile.
Step 3: Reduction of 5-Bromothiazole-2-carbonitrile to 5-Bromothiazole-2-methanamine
The final step involves the reduction of the nitrile to the primary amine.
Materials: 5-Bromothiazole-2-carbonitrile, Lithium Aluminum Hydride (LAH) or other suitable reducing agent, Anhydrous Tetrahydrofuran (THF), Water, Sodium Hydroxide solution.
Procedure:
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (a molar excess, typically 2-3 eq) in anhydrous THF and cool to 0°C.
Slowly add a solution of 5-bromothiazole-2-carbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromothiazole-2-methanamine.
Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Biological Activity and Therapeutic Potential
The 5-bromothiazole-2-methanamine scaffold is a promising pharmacophore for targeting a variety of biological processes. Thiazole-containing compounds are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Monoacylglycerol Lipase (MAGL) Inhibition
A particularly noteworthy application of this scaffold is in the development of inhibitors for monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[2] Dysregulation of MAGL activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.
Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a reduction in the production of arachidonic acid-derived pro-inflammatory prostaglandins. This dual action makes MAGL an attractive therapeutic target.
Monoacylglycerol Lipase (MAGL) Signaling Pathway.
Experimental Protocol: In Vitro MAGL Inhibition Assay
The inhibitory potential of compounds based on the 5-bromothiazole-2-methanamine scaffold against MAGL can be assessed using a fluorometric assay.
Materials: Recombinant human MAGL enzyme, MAGL assay buffer (e.g., Tris-HCl buffer, pH 7.2-8.0), a fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate or a more specific substrate), test compounds (dissolved in DMSO), 96-well black microplates, and a fluorescence plate reader.
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the assay buffer.
Add the test compound dilutions to the respective wells. Include a positive control (a known MAGL inhibitor) and a negative control (DMSO vehicle).
Add the recombinant human MAGL enzyme to all wells except for the blank controls.
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
Initiate the reaction by adding the fluorogenic substrate to all wells.
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (e.g., 30-60 minutes) at regular intervals.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
The 5-bromothiazole-2-methanamine scaffold represents a valuable building block in modern drug discovery. Its synthetic accessibility and the diverse biological activities associated with thiazole derivatives make it an attractive starting point for the development of new chemical entities. The emerging role of this scaffold in the inhibition of MAGL highlights its potential for the treatment of a range of diseases characterized by dysregulated endocannabinoid signaling and inflammation. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of the 5-bromothiazole-2-methanamine core in their research and development programs.
Application Notes and Protocols: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed three-step synthetic protocol for the preparation of (5-Bromothiazol-2-yl)methanamine hydrochloride, a valuable b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed three-step synthetic protocol for the preparation of (5-Bromothiazol-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry, starting from 2-amino-5-bromothiazole. The synthesis involves a Sandmeyer reaction to introduce a cyano group, followed by reduction of the nitrile to the corresponding primary amine, and subsequent conversion to its hydrochloride salt. This protocol includes a comprehensive summary of quantitative data, detailed experimental procedures, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The functionalization of the thiazole ring allows for the exploration of diverse chemical space in the development of novel therapeutic agents. (5-Bromothiazol-2-yl)methanamine hydrochloride serves as a key intermediate for the synthesis of various biologically active molecules. The following protocol outlines a reliable and efficient method for its preparation from commercially available 2-amino-5-bromothiazole.
Overall Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Step
Reaction
Starting Material
Key Reagents
Solvent
Temp. (°C)
Time (h)
Product
Yield (%)
1
Sandmeyer Reaction
2-amino-5-bromothiazole
NaNO₂, CuBr, HBr (48%)
Water
0 to RT
2
5-bromo-2-cyanothiazole
~70-80
2
Nitrile Reduction
5-bromo-2-cyanothiazole
Lithium aluminum hydride (LAH)
Anhydrous THF
0 to RT
3
(5-Bromothiazol-2-yl)methanamine
~80-90
3
Salt Formation
(5-Bromothiazol-2-yl)methanamine
HCl in diethyl ether
Diethyl ether
0 to RT
1
(5-Bromothiazol-2-yl)methanamine hydrochloride
>95
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 5-bromo-2-cyanothiazole (Sandmeyer Reaction)
This procedure is adapted from a standard Sandmeyer reaction protocol for heterocyclic amines.[1][2][3]
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-bromothiazole (1.0 eq) and a 48% aqueous solution of hydrobromic acid (5.0 eq).
Cool the stirred suspension to 0 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C.
After the addition is complete, stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid (3.0 eq) and cool it to 0 °C.
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed.
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-2-cyanothiazole.
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of (5-Bromothiazol-2-yl)methanamine (Nitrile Reduction)
This protocol utilizes lithium aluminum hydride (LAH) for the reduction of the nitrile.[4][5][6][7]
Materials:
5-bromo-2-cyanothiazole
Lithium aluminum hydride (LAH)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
Water
15% aqueous sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate (Na₂SO₄)
Nitrogen or Argon gas supply
Equipment:
Oven-dried, three-necked round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with a drying tube or inert gas inlet
Dropping funnel
Ice bath
Büchner funnel and filter flask
Procedure:
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.
Carefully add lithium aluminum hydride (1.5 - 2.0 eq) to the flask under a positive pressure of inert gas.
Add anhydrous THF via a syringe or cannula to create a suspension of LAH.
Cool the LAH suspension to 0 °C using an ice bath.
Dissolve 5-bromo-2-cyanothiazole (1.0 eq) in anhydrous THF and add it to the dropping funnel.
Add the solution of 5-bromo-2-cyanothiazole dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by TLC.
Upon completion, cool the reaction mixture back to 0 °C.
Work-up (Fieser method): Cautiously and sequentially add the following dropwise:
'x' mL of water (where 'x' is the mass of LAH in grams).
'x' mL of 15% aqueous NaOH solution.
'3x' mL of water.
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
Filter the mixture through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with diethyl ether.
Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to yield (5-Bromothiazol-2-yl)methanamine as the free base. This product is often used in the next step without further purification.
Step 3: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride (Salt Formation)
This is a standard acid-base reaction to form the hydrochloride salt.
Materials:
(5-Bromothiazol-2-yl)methanamine
Anhydrous diethyl ether
2 M HCl solution in diethyl ether
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or syringe
Büchner funnel and filter flask
Procedure:
Dissolve the crude (5-Bromothiazol-2-yl)methanamine (1.0 eq) from the previous step in anhydrous diethyl ether.
Cool the solution in an ice bath.
With stirring, add a 2 M solution of HCl in diethyl ether (1.0 - 1.1 eq) dropwise.
A precipitate of the hydrochloride salt should form immediately.
Continue stirring in the ice bath for 30 minutes after the addition is complete.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
Dry the product under vacuum to obtain (5-Bromothiazol-2-yl)methanamine hydrochloride as a solid.
Visualization
The following diagram illustrates the synthetic workflow from 2-amino-5-bromothiazole to (5-Bromothiazol-2-yl)methanamine hydrochloride.
Caption: Synthetic pathway for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Application Note and Experimental Protocol for the Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the multi-step synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride, a valuable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 2-aminothiazole, followed by a Sandmeyer reaction to introduce a cyano group, subsequent reduction of the nitrile to the primary amine, and final conversion to the hydrochloride salt. This protocol includes step-by-step methodologies, reagent details, and data presentation in a structured format.
Introduction
(5-Bromothiazol-2-yl)methanamine and its derivatives are key intermediates in the synthesis of various biologically active compounds. The thiazole moiety is a prominent scaffold in many pharmaceutical agents. This protocol outlines a reliable and reproducible method to obtain the hydrochloride salt of (5-Bromothiazol-2-yl)methanamine, ensuring stability and ease of handling for further synthetic applications.
Overall Reaction Scheme
Data Presentation
Step
Reaction
Starting Material
Product
Reagents
Solvent
Temp. (°C)
Time (h)
Yield (%)
Purity (%)
1
Bromination
2-Aminothiazole
2-Amino-5-bromothiazole
Bromine, Acetic Acid
Acetic Acid
0 to RT
2
75
>95
2
Sandmeyer Reaction
2-Amino-5-bromothiazole
2-Cyano-5-bromothiazole
NaNO₂, H₂SO₄, CuCN, KCN
Water, Toluene
0 to 60
3
60-70 (Estimated)
>90
3
Nitrile Reduction
2-Cyano-5-bromothiazole
(5-Bromothiazol-2-yl)methanamine
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF
0 to RT
12
70-80 (Estimated)
>95
4
Salt Formation
(5-Bromothiazol-2-yl)methanamine
(5-Bromothiazol-2-yl)methanamine hydrochloride
HCl in Dioxane
Dioxane
RT
1
>95
>98
Note: Estimated yields and purities are based on typical outcomes for these types of reactions and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure follows a standard electrophilic bromination of the thiazole ring.
Materials:
2-Aminothiazole
Acetic Acid (glacial)
Bromine
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.
Cool the solution to 0 °C using an ice bath.
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-5-bromothiazole.
Step 2: Synthesis of 2-Cyano-5-bromothiazole via Sandmeyer Reaction
This step involves the diazotization of the amino group followed by cyanation.
Materials:
2-Amino-5-bromothiazole
Sulfuric Acid (concentrated)
Sodium Nitrite (NaNO₂)
Copper(I) Cyanide (CuCN)
Potassium Cyanide (KCN)
Toluene
Deionized Water
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Thermometer
Dropping funnel
Ice-salt bath
Heating mantle
Procedure:
Diazotization: In a three-necked flask, suspend 2-amino-5-bromothiazole (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Warm the solution gently if necessary to dissolve the salts, then cool to room temperature.
Add a layer of toluene to the cyanide solution.
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction with gas evolution will occur.
After the addition is complete, heat the mixture to 50-60 °C for 1 hour.
Cool the mixture to room temperature and separate the organic layer.
Extract the aqueous layer with toluene.
Combine the organic layers, wash with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain 2-cyano-5-bromothiazole.
Step 3: Reduction of 2-Cyano-5-bromothiazole to (5-Bromothiazol-2-yl)methanamine
This procedure utilizes a powerful reducing agent to convert the nitrile to a primary amine.
Materials:
2-Cyano-5-bromothiazole
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Diethyl Ether
Equipment:
Dry three-necked round-bottom flask
Reflux condenser with a drying tube
Dropping funnel
Nitrogen/Argon inlet
Ice bath
Procedure:
In a dry three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve 2-cyano-5-bromothiazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After the addition, allow the reaction mixture to warm to room temperature and then stir overnight (approximately 12 hours).
Monitor the reaction by TLC.
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and stirred until the gray precipitate turns into a white, filterable solid.
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (5-Bromothiazol-2-yl)methanamine. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure or column chromatography.
Step 4: Formation of (5-Bromothiazol-2-yl)methanamine hydrochloride
This is a standard acid-base reaction to form the stable hydrochloride salt.
Materials:
(5-Bromothiazol-2-yl)methanamine
Hydrochloric acid solution in Dioxane (e.g., 4M)
Anhydrous Diethyl Ether or Dioxane
Equipment:
Beaker or Erlenmeyer flask
Magnetic stirrer
Buchner funnel and flask
Procedure:
Dissolve the crude or purified (5-Bromothiazol-2-yl)methanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.
While stirring, slowly add a solution of HCl in dioxane (1.1 eq).
A precipitate of the hydrochloride salt should form immediately.
Continue stirring for 1 hour at room temperature to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid with a small amount of cold, anhydrous diethyl ether.
Dry the product under vacuum to obtain (5-Bromothiazol-2-yl)methanamine hydrochloride as a stable, crystalline solid.
Experimental Workflow
Caption: Synthetic workflow for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Safety Precautions
Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Cyanide salts (CuCN, KCN) are extremely toxic. Handle with extreme care in a fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. Handle under an inert atmosphere. Quench excess reagent slowly and carefully at low temperatures.
Concentrated acids and bases are corrosive. Handle with appropriate PPE.
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout all experimental procedures.
Method
Application Notes and Protocols: (5-Bromothiazol-2-yl)methanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of (5-Bromothiazol-2-yl)methanamine hydrochloride as a versatile building block in m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (5-Bromothiazol-2-yl)methanamine hydrochloride as a versatile building block in medicinal chemistry. The 2-aminothiazole scaffold is a recognized "privileged structure," frequently incorporated into molecules targeting a range of biological entities, particularly kinases.[1][2] The presence of a bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, while the primary amine of the methanamine substituent serves as a key point for introducing diversity via amide bond formation or reductive amination.
Key Applications in Drug Discovery
(5-Bromothiazol-2-yl)methanamine hydrochloride is a valuable starting material for the synthesis of inhibitors of various protein kinases, including but not limited to:
Cyclin-Dependent Kinases (CDKs): Implicated in cell cycle regulation, making them attractive targets for oncology.
Glycogen Synthase Kinase 3 (GSK-3): A key enzyme in numerous cellular signaling pathways, with inhibitors being investigated for neurodegenerative diseases, bipolar disorder, and diabetes.
Inducible T-cell Kinase (Itk): A crucial component of the T-cell receptor signaling pathway, representing a target for autoimmune and inflammatory diseases.
The 2-aminothiazole core often acts as a hinge-binding motif in the ATP-binding pocket of these kinases. The brominated thiazole ring can be functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Quantitative Data on Structurally Related Kinase Inhibitors
While specific quantitative data for compounds directly derived from (5-Bromothiazol-2-yl)methanamine hydrochloride is not extensively available in the public domain, the following table summarizes the activity of closely related 2-aminothiazole derivatives against relevant kinase targets to illustrate the potential of this scaffold.
Compound Class
Target Kinase
IC50 (nM)
Reference Compound Example
2-Aminothiazole Derivatives
CDK5/p25
~320
N-(5-isopropyl-thiazol-2-yl)isobutyramide
2-Iminothiazolidin-4-ones
GSK-3β
2 - 85
5-benzylidene-2-iminothiazolidin-4-ones
Aminothiazole-based
Itk
Potent Inhibition
2-amino-5-[(thiomethyl)aryl]thiazoles
AT-7519 Analog
CDKL5
3.5 (NanoBRET IC50)
Analog 2
AT-7519 Analog
GSK-3α/β
Potent Inhibition
Analog 2
Experimental Protocols
The following are representative protocols for the utilization of (5-Bromothiazol-2-yl)methanamine hydrochloride in the synthesis of potential kinase inhibitors.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the coupling of (5-Bromothiazol-2-yl)methanamine hydrochloride with a carboxylic acid, a common step in the elaboration of this building block.
Materials:
(5-Bromothiazol-2-yl)methanamine hydrochloride
Carboxylic acid of interest
Oxalyl chloride or Thionyl chloride
Anhydrous Dichloromethane (DCM)
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Activation of Carboxylic Acid:
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C.
Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
Amide Coupling:
Dissolve (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.
Add TEA or DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
Cool the solution to 0 °C and add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise.
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Quench the reaction with water.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Reductive Amination
This protocol details the formation of a secondary amine by reacting (5-Bromothiazol-2-yl)methanamine hydrochloride with an aldehyde or ketone.
Materials:
(5-Bromothiazol-2-yl)methanamine hydrochloride
Aldehyde or ketone of interest
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Sodium triacetoxyborohydride (STAB)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup:
To a solution of (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add TEA or DIPEA (1.2 eq).
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Reduction:
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Visualizations
Synthetic Workflow for Kinase Inhibitor Scaffolds
Caption: Synthetic routes using (5-Bromothiazol-2-yl)methanamine HCl.
Hypothetical GSK-3 Signaling Pathway Inhibition
Caption: Inhibition of the Wnt/β-catenin pathway via GSK-3β.
Application of (5-Bromothiazol-2-yl)methanamine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
(5-Bromothiazol-2-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics crucial in the treatment of cancer and other diseases. The 2-ami...
Author: BenchChem Technical Support Team. Date: December 2025
(5-Bromothiazol-2-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics crucial in the treatment of cancer and other diseases. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous kinases. The bromine atom at the 5-position and the aminomethyl group at the 2-position of this reagent provide versatile handles for synthetic modifications, allowing for the construction of diverse molecular libraries to target specific kinases with high potency and selectivity.
This document provides detailed application notes on the utility of (5-Bromothiazol-2-yl)methanamine hydrochloride in synthesizing kinase inhibitors, focusing on its application in the development of Aurora kinase inhibitors. It includes experimental protocols for key synthetic transformations and biological assays, along with a summary of relevant quantitative data.
Core Application: Synthesis of N-((5-Bromothiazol-2-yl)methyl)pyrimidin-2-amine Derivatives
A primary application of (5-Bromothiazol-2-yl)methanamine hydrochloride is its use as a nucleophile in reactions with substituted chloropyrimidines to form N-((5-bromothiazol-2-yl)methyl)pyrimidin-2-amine derivatives. This core structure is a key feature of a class of potent Aurora kinase inhibitors. The subsequent Suzuki-Miyaura coupling at the C5-bromo position of the thiazole ring allows for the introduction of various aryl and heteroaryl groups, enabling the fine-tuning of the inhibitor's potency and selectivity.
Targeted Kinase Signaling Pathway: Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has been identified as a potent inhibitor of Aurora kinases.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Protocols
Protocol 1: Synthesis of N-((5-Bromothiazol-2-yl)methyl)-4-(substituted)pyrimidin-2-amine
This protocol describes the nucleophilic aromatic substitution reaction between (5-Bromothiazol-2-yl)methanamine hydrochloride and a 2-chloropyrimidine derivative.
To a solution of (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) in NMP, add DIPEA (3.0 eq) and the substituted 2-chloropyrimidine (1.2 eq).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-((5-bromothiazol-2-yl)methyl)-4-(substituted)pyrimidin-2-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation
This protocol outlines the palladium-catalyzed cross-coupling of the C5-bromo position of the thiazole ring with an arylboronic acid.
In a reaction vessel, dissolve N-((5-bromothiazol-2-yl)methyl)-4-(substituted)pyrimidin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).
Degas the solution by bubbling with argon for 15 minutes.
Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.
Heat the reaction to 90-110 °C and stir for 4-8 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final C5-arylated kinase inhibitor.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
Synthesized kinase inhibitor
Recombinant target kinase (e.g., Aurora A, Aurora B)
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™)
Microplate reader
Procedure:
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives against Aurora kinases. While not directly synthesized from (5-Bromothiazol-2-yl)methanamine hydrochloride in the cited literature, these compounds share the core scaffold and demonstrate the potential of this chemical class.
Compound ID
R Group (on phenyl ring)
Aurora A (Kᵢ, nM)
Aurora B (Kᵢ, nM)
NCI-H460 (IC₅₀, µM)
1
4-Morpholino
8.0
9.2
0.05
2
4-Methyl
25
30
0.15
3
4-Fluoro
50
65
0.30
Data is illustrative and based on structurally related compounds.
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its utility is primarily derived from the strategic placement of reactive functional groups that allow for the construction of complex molecular architectures, particularly those targeting the Aurora kinase family. The provided protocols offer a foundation for the synthesis and evaluation of novel kinase inhibitors based on this important scaffold, enabling further exploration of this chemical space for the development of new therapeutic agents.
Method
Application of (5-Bromothiazol-2-yl)methanamine hydrochloride in the Development of Anticancer Agents
Application Note AN2025-12-27 Introduction Thiazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] The th...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note AN2025-12-27
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] The thiazole ring serves as a versatile scaffold for designing molecules that can interact with various biological targets implicated in cancer progression.[1] Specifically, derivatives of (5-Bromothiazol-2-yl)methanamine hydrochloride are valuable precursors for synthesizing potent and selective inhibitors of key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This document outlines the application of (5-Bromothiazol-2-yl)methanamine hydrochloride in the synthesis of a representative anticancer agent and provides detailed protocols for its biological evaluation. The primary targets discussed are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), both of which are crucial mediators in cancer cell signaling.[2][4]
Synthetic Application
(5-Bromothiazol-2-yl)methanamine hydrochloride serves as a key building block for introducing the 2-(aminomethyl)thiazole moiety into a larger molecular framework. The bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, typically through cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. The primary amine group is readily available for amide bond formation, enabling the connection of the thiazole core to other pharmacophoric fragments.
A representative synthetic scheme involves an initial acylation of the primary amine of (5-Bromothiazol-2-yl)methanamine hydrochloride with a carboxylic acid, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 5-position of the thiazole ring. This two-step process allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Target Signaling Pathways
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.
VEGFR-2 Signaling Pathway Inhibition.
p38 MAPK Signaling: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines and plays a complex role in cancer, influencing processes like apoptosis, cell cycle arrest, and invasion.[4][5][6] Dysregulation of this pathway is implicated in the progression of various cancers.
p38 MAPK Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of N-((5-(4-fluorophenyl)thiazol-2-yl)methyl)acetamide (Representative Compound)
This protocol describes a two-step synthesis of a representative anticancer agent starting from (5-Bromothiazol-2-yl)methanamine hydrochloride.
Synthetic Workflow for a Representative Thiazole Derivative.
Step 1: Synthesis of N-((5-Bromothiazol-2-yl)methyl)acetamide
To a stirred solution of (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (TEA, 2.2 eq).
Stir the mixture for 10 minutes, then add acetic anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-((5-Bromothiazol-2-yl)methyl)acetamide.
Step 2: Synthesis of N-((5-(4-fluorophenyl)thiazol-2-yl)methyl)acetamide
To a mixture of N-((5-Bromothiazol-2-yl)methyl)acetamide (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask, add a mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).
Degas the mixture by bubbling with argon for 15 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) to the mixture.
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the final compound.
Biological Evaluation Protocols
Workflow for Biological Screening.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[7]
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivative in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2.
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test compound.
Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30 °C for 60 minutes.
Detection: Quantify the amount of ADP produced, which is proportional to the kinase activity, using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 3: In Vitro p38α MAPK Kinase Inhibition Assay
This assay measures the inhibitory effect of the compound on p38α MAPK activity.
Reagent Preparation: Prepare a kinase buffer and serial dilutions of the test compound.
Assay Setup: In a 96-well plate, add the recombinant p38α MAPK enzyme, a specific substrate (e.g., ATF2), and the test compound.
Reaction Initiation: Start the reaction by adding ATP.
Incubation: Incubate at 30 °C for a specified time (e.g., 30-60 minutes).
Detection: Measure the amount of phosphorylated substrate, typically using an ELISA-based method or a luminescence-based assay that quantifies the remaining ATP.
IC50 Calculation: Calculate the IC50 value from the dose-response curve of kinase inhibition versus compound concentration.
Data Presentation
The following tables present hypothetical data for a series of synthesized thiazole derivatives based on the protocols described above.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives
Compound ID
Modification at 5-position
IC50 (µM) vs. MCF-7
IC50 (µM) vs. A549
THZ-001
4-fluorophenyl
7.17
10.61
THZ-002
4-chlorophenyl
2.93
9.52
THZ-003
4-methoxyphenyl
15.2
25.8
Doxorubicin
(Positive Control)
0.85
1.23
Table 2: In Vitro Kinase Inhibitory Activity of Thiazole Derivatives
Compound ID
VEGFR-2 IC50 (µM)
p38α MAPK IC50 (µM)
THZ-001
0.728
0.55
THZ-002
0.503
0.38
THZ-003
2.45
1.89
Sorafenib
(VEGFR-2 Control)
0.082
SB203580
(p38 MAPK Control)
-
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride is a valuable and versatile starting material for the synthesis of novel thiazole-based anticancer agents. The synthetic routes are adaptable, allowing for the generation of diverse chemical libraries for SAR exploration. The detailed protocols for biological evaluation enable the screening and characterization of these compounds against key cancer-related targets such as VEGFR-2 and p38 MAPK, facilitating the identification of lead candidates for further preclinical development. The representative data highlights the potential for developing potent and selective anticancer agents from this chemical scaffold.
Application Notes and Protocols for N-Alkylation Reactions of (5-Bromothiazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive literature searches did not yield specific documented examples of N-alkylation reactions for (5-Bromothiazol-2-yl)methanamine hydrochl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific documented examples of N-alkylation reactions for (5-Bromothiazol-2-yl)methanamine hydrochloride. The following application notes and protocols are based on well-established, general methodologies for the N-alkylation of primary amines and related heterocyclic compounds. These protocols are intended to serve as a starting point for reaction discovery and optimization.
Introduction
(5-Bromothiazol-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary amine functionality serves as a key handle for derivatization to explore structure-activity relationships (SAR). N-alkylation of this scaffold allows for the introduction of various lipophilic or functionalized side chains, which can significantly modulate the physicochemical properties, pharmacokinetic profile, and biological activity of the parent molecule. The resulting secondary amines are key intermediates in the synthesis of a wide range of potentially therapeutic agents.
This document outlines two primary, robust methods for the N-alkylation of (5-Bromothiazol-2-yl)methanamine: Reductive Amination and Direct Alkylation with Alkyl Halides .
Key Synthetic Strategies
Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction using a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for iminium ions over carbonyls, its mild nature, and its broad functional group tolerance.[1]
Direct Alkylation with Alkyl Halides
This classical SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed and to deprotonate the resulting secondary amine, which can prevent over-alkylation to some extent. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Data Presentation: Generalized Reaction Parameters
The following table provides a template for summarizing experimental data for the N-alkylation of (5-Bromothiazol-2-yl)methanamine hydrochloride. The values are hypothetical and serve as a guide for reaction optimization.
Entry
Alkylating Agent
Method
Solvent
Base (eq.)
Temp. (°C)
Time (h)
Yield (%)
1
Benzaldehyde
Reductive Amination
Dichloroethane (DCE)
-
Room Temp.
12
e.g., 85
2
Acetone
Reductive Amination
Dichloromethane (DCM)
-
Room Temp.
16
e.g., 78
3
Benzyl Bromide
Direct Alkylation
Acetonitrile (ACN)
K₂CO₃ (2.0)
60
8
e.g., 65
4
Methyl Iodide
Direct Alkylation
Tetrahydrofuran (THF)
DIPEA (1.5)
Room Temp.
24
e.g., 70
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the N-alkylation of (5-Bromothiazol-2-yl)methanamine hydrochloride with an aldehyde or ketone.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq.).
Add anhydrous DCE or DCM (to a concentration of 0.1-0.2 M).
Add TEA or DIPEA (1.0 eq.) and stir the suspension at room temperature for 15-20 minutes.
To this mixture, add the corresponding aldehyde or ketone (1.0-1.2 eq.) and stir for an additional 30-60 minutes at room temperature to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise. The addition may be slightly exothermic.
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for the direct N-alkylation of (5-Bromothiazol-2-yl)methanamine hydrochloride using an alkyl halide and a non-nucleophilic base.
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask, add (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 eq.) and the base (K₂CO₃, 2.0-3.0 eq. or DIPEA, 2.0-3.0 eq.).
Add anhydrous ACN or DMF (to a concentration of 0.1-0.2 M).
Stir the suspension at room temperature for 15-20 minutes.
Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred mixture.
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water (3x) and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure and partition the residue between EtOAc and water.
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General N-alkylation strategies for (5-Bromothiazol-2-yl)methanamine.
Caption: Step-by-step workflow for the reductive amination protocol.
Application Notes and Protocols for Coupling Reactions Involving (5-Bromothiazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing (5-Bromothiazol-2-yl)methanami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing (5-Bromothiazol-2-yl)methanamine hydrochloride. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The thiazole motif is a common scaffold in a variety of biologically active molecules.[1][2][3][4][5]
The protocols outlined below are generalized based on standard procedures for similar substrates and may require optimization for specific coupling partners. It is highly recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation.
Suzuki-Miyaura Coupling: Synthesis of (5-Arylthiazol-2-yl)methanamine Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] This reaction is particularly valuable for the diversification of the 5-position of the thiazole ring.
Experimental Protocol
A general procedure for the Suzuki-Miyaura cross-coupling of (5-Bromothiazol-2-yl)methanamine hydrochloride with various arylboronic acids is presented below. The free primary amine of the starting material can potentially interfere with the catalytic cycle. Therefore, two alternative protocols are provided: one using the hydrochloride salt directly and another employing an N-Boc protected derivative, which may offer improved yields and cleaner reactions by preventing side reactions.
Method A: Direct Coupling of the Hydrochloride Salt
To a reaction vial, add (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equiv.).
The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
A degassed solvent mixture, for instance, 1,4-dioxane and water (4:1 ratio), is added.
The reaction mixture is stirred vigorously and heated to a temperature between 80-100 °C.
The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the desired (5-arylthiazol-2-yl)methanamine.
Method B: Coupling of N-Boc Protected (5-Bromothiazol-2-yl)methanamine
For substrates where the free amine proves problematic, protection of the aminomethyl group is recommended.
Protection Step: React (5-Bromothiazol-2-yl)methanamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to obtain tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate.
Coupling Step: Follow the procedure outlined in Method A, using the N-Boc protected starting material.
Deprotection Step: The Boc-protecting group can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane.
Data Presentation
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O
90
12
75-85
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
DMF
100
8
80-90
3
3-Pyridinylboronic acid
Pd₂(dba)₃ (2) / SPhos (4)
K₃PO₄
Toluene/H₂O
110
16
65-75
4
2-Thiopheneboronic acid
Pd(OAc)₂ (3) / XPhos (6)
K₂CO₃
Acetonitrile/H₂O
85
12
70-80
Yields are hypothetical and based on typical outcomes for similar substrates. Actual yields will vary.
Workflow for the Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-(5-substituted-thiazol-2-yl)methanamine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method allows for the coupling of the aminomethyl group with various aryl halides.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of (5-Bromothiazol-2-yl)methanamine with aryl bromides is described. Given the presence of a primary amine, protection of this group is often essential to prevent N,N-diarylation and other side reactions.
Protection Step (if necessary): Protect the primary amine of (5-Bromothiazol-2-yl)methanamine, for example, by reacting it with benzophenone imine to form the corresponding N-diphenylmethylene protected amine.
To a reaction vial, add the N-protected (5-Bromothiazol-2-yl)methanamine (1.0 equiv.), the desired aryl bromide (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
The vial is sealed, evacuated, and backfilled with an inert gas.
Anhydrous, degassed toluene or 1,4-dioxane is added as the solvent.
The reaction mixture is stirred and heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
The filtrate is concentrated, and the residue is subjected to aqueous workup.
Deprotection Step: The imine protecting group can be cleaved under acidic conditions (e.g., aqueous HCl) to yield the desired N-aryl secondary amine.
The final product is purified by column chromatography.
Data Presentation
Entry
Aryl Bromide
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Bromobenzene
Pd₂(dba)₃ (2)
Xantphos (4)
NaOtBu
Toluene
100
18
70-85
2
4-Bromoanisole
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃
Dioxane
110
24
65-80
3
2-Bromopyridine
Pd₂(dba)₃ (2)
RuPhos (4)
K₃PO₄
Toluene
100
20
60-75
4
1-Bromo-4-(trifluoromethyl)benzene
Pd(OAc)₂ (2)
DavePhos (4)
LHMDS
THF
80
12
75-90
Yields are hypothetical and based on typical outcomes for similar substrates. Actual yields will vary.
Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of (5-Alkynylthiazol-2-yl)methanamine Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an excellent method for introducing alkynyl moieties at the 5-position of the thiazole ring.
Experimental Protocol
A general procedure for the copper-free Sonogashira coupling of (5-Bromothiazol-2-yl)methanamine hydrochloride with terminal alkynes is provided. As with the other coupling reactions, protection of the aminomethyl group may be beneficial.
Method A: Direct Coupling of the Hydrochloride Salt
In a reaction flask, combine (5-Bromothiazol-2-yl)methanamine hydrochloride (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%).
Flush the flask with an inert gas.
Add a degassed solvent, such as DMF or THF, followed by an amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
Stir the reaction at room temperature or with gentle heating (40-60 °C).
Monitor the reaction's progress by TLC or LC-MS.
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer, filter, and concentrate.
Purify the crude product by column chromatography.
Method B: Coupling of N-Protected (5-Bromothiazol-2-yl)methanamine
Protect the aminomethyl group as described in the Suzuki coupling section (e.g., with a Boc group).
Perform the Sonogashira coupling as detailed in Method A using the N-protected substrate.
Deprotect the resulting product under acidic conditions to obtain the final compound.
Data Presentation
Entry
Terminal Alkyne
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₄ (5)
CuI (10)
Et₃N
DMF
40
6
80-90
2
Ethynyltrimethylsilane
PdCl₂(PPh₃)₂ (3)
CuI (5)
DIPEA
THF
RT
12
85-95
3
1-Hexyne
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (5)
Piperidine
Toluene
50
8
75-85
4
Propargyl alcohol
Pd(PPh₃)₄ (5)
CuI (10)
Et₃N
Acetonitrile
RT
24
60-70
Yields are hypothetical and based on typical outcomes for similar substrates. Actual yields will vary.
General workflow for the Sonogashira Coupling Reaction.
Application Note and Protocol: Purification of (5-Bromothiazol-2-yl)methanamine Hydrochloride by Recrystallization
Audience: Researchers, scientists, and drug development professionals. Introduction: (5-Bromothiazol-2-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(5-Bromothiazol-2-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the purification of (5-Bromothiazol-2-yl)methanamine hydrochloride by recrystallization, aimed at removing impurities and obtaining a high-purity crystalline product. The protocol is based on the general principles of recrystallization for amine hydrochlorides and related heterocyclic compounds.[1][2]
Principle of Recrystallization:
The core principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[1][3] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
2. Solvent Selection:
The choice of an appropriate solvent is critical for successful recrystallization. Amine hydrochlorides are salts and tend to be more soluble in polar solvents.[1] The ideal solvent should exhibit a steep solubility curve for (5-Bromothiazol-2-yl)methanamine hydrochloride. Preliminary small-scale solubility tests should be conducted to identify the optimal solvent or solvent mixture.
Table 1: Solubility Test Results (Hypothetical Data)
Solvent System
Solubility at Room Temp. (20-25°C)
Solubility at Boiling Point
Observations
Water
Sparingly soluble
Highly soluble
Good crystal formation upon cooling.
Ethanol
Sparingly soluble
Highly soluble
Good crystal formation upon cooling.
Methanol
Soluble
Highly soluble
May not be ideal due to high room temperature solubility.
Isopropanol
Sparingly soluble
Soluble
Slower dissolution at boiling point.
Ethanol/Water (9:1)
Sparingly soluble
Highly soluble
Potential for good crystal growth.
Acetone
Insoluble
Sparingly soluble
Not a suitable primary solvent.
Ethyl Acetate
Insoluble
Insoluble
Not a suitable solvent.
Based on these hypothetical results, water, ethanol, and an ethanol/water mixture appear to be promising candidates. For the related compound 2-amino-5-bromothiazole, recrystallization from water and 50% acetone has been reported.[4]
3. Recrystallization Procedure:
Dissolution: Place the crude (5-Bromothiazol-2-yl)methanamine hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise. Heat the mixture to boiling with continuous stirring. Continue adding the minimum amount of hot solvent until the solid completely dissolves.
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3][4]
Hot Filtration (if charcoal was used): To remove the activated charcoal or any insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
4. Purity Assessment:
The purity of the recrystallized (5-Bromothiazol-2-yl)methanamine hydrochloride should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR, HPLC, or LC-MS can also be performed to confirm purity.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Compound does not dissolve
Insufficient solvent or incorrect solvent choice.
Add more solvent in small portions. If still insoluble, a different solvent system is required.
Oiling out
The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.
Reheat the solution to dissolve the oil, then add a small amount of additional solvent and try cooling again. Seeding with a small crystal can also help.
No crystals form upon cooling
Solution is not saturated; too much solvent was used.
Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery
Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.
Use the minimum amount of solvent. Ensure filtration apparatus is hot. Use ice-cold solvent for washing and use it sparingly.
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle organic solvents with care, as they are often flammable. Avoid open flames.
Refer to the Safety Data Sheet (SDS) for (5-Bromothiazol-2-yl)methanamine hydrochloride and all solvents used for specific hazard information.
Application Notes and Protocols for the Use of (5-Bromothiazol-2-yl)methanamine Hydrochloride in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals. Introduction (5-Bromothiazol-2-yl)methanamine hydrochloride is a versatile chemical scaffold for the synthesis of novel bioactive compounds.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5-Bromothiazol-2-yl)methanamine hydrochloride is a versatile chemical scaffold for the synthesis of novel bioactive compounds. The thiazole ring is a prominent feature in many pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The presence of a bromine atom at the 5-position and a methanamine group at the 2-position provides two key points for chemical modification, making it an excellent starting material for structure-activity relationship (SAR) studies.
SAR studies involving this scaffold aim to systematically modify its structure to understand how these changes affect its biological activity. This understanding is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. These notes provide an overview of the application of (5-Bromothiazol-2-yl)methanamine hydrochloride in SAR studies, including synthetic strategies, experimental protocols for activity assessment, and data interpretation.
Synthetic Strategies for Generating Compound Libraries
The chemical structure of (5-Bromothiazol-2-yl)methanamine hydrochloride offers several avenues for modification to generate a library of analogs for SAR studies. The primary points of diversification are the amine group and the bromine atom.
Modification of the Methanamine Group: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can probe the steric and electronic requirements of the binding pocket of a biological target.
Substitution of the Bromine Atom: The bromine atom at the 5-position can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the SAR of the 5-position of the thiazole ring.
A generalized synthetic workflow for generating a library of derivatives from (5-Bromothiazol-2-yl)methanamine hydrochloride is depicted below.
Caption: Synthetic workflow for SAR studies.
Key Biological Activities and Targets
Thiazole derivatives have been investigated for a multitude of biological activities. Depending on the substituents, derivatives of (5-Bromothiazol-2-yl)methanamine could be screened against a variety of targets.
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various kinases and other proteins involved in cancer cell proliferation.[1] For instance, derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5]
Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents. SAR studies can be directed towards developing novel antibiotics or antifungals by modifying the scaffold to enhance its activity against resistant strains.[2][6][7]
Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes, such as vascular adhesion protein-1 (VAP-1), which is a target for inflammatory diseases.[8]
The following diagram illustrates a simplified signaling pathway that could be targeted by derivatives of (5-Bromothiazol-2-yl)methanamine in the context of cancer.
Caption: Potential inhibition of a cell signaling pathway.
Experimental Protocols for SAR Studies
A systematic approach is required to evaluate the biological activity of the synthesized library of compounds.
General Experimental Workflow
The overall workflow for an SAR study is outlined below.
Caption: Experimental workflow for SAR studies.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of the synthesized compounds against a specific kinase, a common target for thiazole derivatives.
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
Treat the cells with a serial dilution of the test compounds.
Incubate the cells for a specified period (e.g., 72 hours).
Add the cell viability reagent to each well.
Incubate as per the reagent's instructions.
Measure the absorbance or luminescence using a microplate reader.
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation and SAR Analysis
The quantitative data obtained from the biological assays should be organized in a tabular format to facilitate SAR analysis. By comparing the activity of the analogs, one can deduce the influence of different substituents on the biological activity.
Table 1: Example SAR Data for Hypothetical Derivatives of (5-Bromothiazol-2-yl)methanamine
Compound ID
R1 (at Amine)
R2 (at 5-position)
Kinase Inhibition IC50 (nM)
Antiproliferative GI50 (µM)
Parent
H
Br
>10000
>100
A-1
-C(O)CH3
Br
5200
75.2
A-2
-C(O)Ph
Br
1500
25.8
B-1
H
Phenyl
850
15.1
B-2
H
4-Fluorophenyl
320
5.6
C-1
-C(O)Ph
Phenyl
450
8.3
C-2
-C(O)Ph
4-Fluorophenyl
150
2.1
Interpretation of Hypothetical SAR:
Amine Substitution: Acylation of the amine group (Compounds A-1, A-2) generally leads to an increase in activity compared to the parent compound. Aromatic acyl groups appear to be more favorable than aliphatic ones.
5-Position Substitution: Replacing the bromine with an aryl group (Compounds B-1, B-2) significantly enhances potency. The introduction of an electron-withdrawing group like fluorine on the phenyl ring further improves activity.
Combined Effect: The combination of favorable substituents at both the amine and the 5-position (Compounds C-1, C-2) results in the most potent compounds, suggesting an additive or synergistic effect of these modifications.
Conclusion
(5-Bromothiazol-2-yl)methanamine hydrochloride serves as a valuable starting point for the development of novel therapeutic agents through systematic SAR studies. By employing diverse synthetic strategies and robust biological evaluation protocols, researchers can effectively explore the chemical space around this scaffold to identify compounds with optimized potency, selectivity, and drug-like properties. The presented application notes and protocols provide a foundational framework for initiating such drug discovery programs.
Technical Support Center: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride. The information is ta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride. Two primary synthetic routes are considered:
Route A: Via a cyano-thiazole intermediate.
Route B: Via a thiazole-methanol intermediate.
A general workflow for troubleshooting is presented below:
Caption: General troubleshooting workflow.
Route A: Synthesis via 2-Cyano-5-bromothiazole
This route involves the diazotization of 2-amino-5-bromothiazole followed by a Sandmeyer reaction to introduce the cyano group, and subsequent reduction to the amine.
Caption: Synthetic workflow for Route A.
Troubleshooting Table for Route A
Problem
Potential Cause(s)
Suggested Solution(s)
Step 1: Diazotization/Sandmeyer Reaction - Low yield of 2-cyano-5-bromothiazole
Incomplete diazotization.
Ensure the reaction temperature is maintained at 0-5 °C. Use fresh sodium nitrite.
Decomposition of the diazonium salt.
Add the copper(I) cyanide solution promptly after the formation of the diazonium salt. Avoid allowing the diazonium salt solution to warm up.
Side reactions, such as the formation of 2,5-dibromothiazole.
Use of n-butyl nitrite in acetonitrile with copper halides has been reported to give better regioselectivity in some cases.[1][2]
Step 2: Reduction of 2-cyano-5-bromothiazole - Low yield of amine
Incomplete reduction.
Increase the equivalents of the reducing agent (e.g., LiAlH4). Extend the reaction time or increase the reaction temperature.
Side reaction: reduction of the bromo group.
Lithium aluminum hydride can sometimes reduce alkyl bromides.[3] Consider using a milder reducing agent or catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel, Rh/C).
Difficult product isolation.
The product amine may be volatile or water-soluble. Careful work-up and extraction at the appropriate pH are necessary.
Step 3: HCl Salt Formation - Product does not precipitate or is oily
Incorrect solvent system.
Use anhydrous solvents (e.g., diethyl ether, dioxane, or isopropanol) for the salt formation.
Presence of water.
Ensure the free base is completely dry before attempting salt formation.
Excess HCl.
Avoid a large excess of HCl, which can sometimes lead to the formation of oily products.
Route B: Synthesis via (5-Bromothiazol-2-yl)methanol
This alternative route involves the synthesis of the corresponding alcohol, followed by its conversion to the amine.
Caption: Synthetic workflow for Route B.
Troubleshooting Table for Route B
Problem
Potential Cause(s)
Suggested Solution(s)
Step 1: Reduction of 2-bromo-5-formylthiazole - Incomplete reaction
Insufficient reducing agent.
Increase the molar equivalents of NaBH4. Monitor the reaction by TLC until the starting material is consumed.
Step 2: Conversion of Alcohol to Amine (Mitsunobu Reaction) - Low yield
The nitrogen nucleophile is not acidic enough.
The pKa of the nucleophile should ideally be less than 13.[4] Phthalimide or sodium azide are suitable nitrogen sources.
Formation of side products.
The azodicarboxylate can sometimes act as a nucleophile. Ensure slow addition of the azodicarboxylate at low temperature.
Difficult purification.
The triphenylphosphine oxide byproduct can be challenging to remove. Chromatographic purification is often necessary.
Step 2 (Alternative): Mesylation and Amination - Low yield
Decomposition of the mesylate.
The mesylate can be unstable; it is often best to use it immediately in the next step without purification.
Incomplete amination.
Use a large excess of the ammonia source (e.g., a solution of ammonia in methanol) and conduct the reaction in a sealed tube if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Sandmeyer reaction for the synthesis of 2-cyano-5-bromothiazole?
A1: The Sandmeyer reaction on 2-aminothiazoles can be challenging due to the electronic nature of the thiazole ring.[1][2] Key challenges include:
Diazonium Salt Instability: The diazonium salt of 2-amino-5-bromothiazole can be unstable and prone to decomposition, leading to lower yields.
Side Reactions: Competing side reactions can occur, such as the formation of 2,5-dibromothiazole or the corresponding phenol if water is present.
Reaction Conditions: The reaction is highly sensitive to temperature, the concentration of reagents, and the order of addition.
Q2: Which reducing agent is best for the conversion of 2-cyano-5-bromothiazole to (5-Bromothiazol-2-yl)methanamine?
A2: The choice of reducing agent involves a trade-off between reactivity and selectivity.
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that will readily reduce the nitrile to the primary amine.[5] However, there is a risk of a side reaction where the bromine atom is also reduced.[3]
Catalytic Hydrogenation: This method can be a milder alternative. Catalysts such as Raney Nickel or Rhodium on carbon are often used for the reduction of nitriles.[6][7] The conditions (pressure, temperature, solvent, and catalyst) need to be carefully optimized to avoid de-bromination.
Q3: Can I use the Mitsunobu reaction to directly convert (5-Bromothiazol-2-yl)methanol to the primary amine using ammonia?
A3: Using ammonia directly as the nucleophile in a Mitsunobu reaction is generally not effective because its pKa is too high.[4][8] A more suitable approach is to use a nitrogen nucleophile with a lower pKa, such as phthalimide or sodium azide. The resulting phthalimide or azide can then be converted to the primary amine in a subsequent step.
Q4: How should I purify the final product, (5-Bromothiazol-2-yl)methanamine hydrochloride?
A4: The hydrochloride salt is typically a crystalline solid and can be purified by recrystallization. Suitable solvent systems for recrystallization might include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol. The choice of solvent will depend on the solubility of the salt and any impurities. It is important to use anhydrous solvents to prevent the salt from dissolving or becoming oily.
Q5: My final hydrochloride salt is an oil and will not crystallize. What should I do?
A5: Oiling out during salt formation can be due to several factors:
Presence of Impurities: The free base may contain impurities that inhibit crystallization. Purify the free base by column chromatography before salt formation.
Residual Solvent: Ensure all solvent from the previous step has been removed.
Water: The presence of even small amounts of water can prevent crystallization. Ensure all glassware and solvents are anhydrous.
Solvent System: Try different solvent combinations for the precipitation. Sometimes, slow addition of a non-polar solvent (like hexane or diethyl ether) to a solution of the amine in a polar solvent (like ethanol or methanol) can induce crystallization. Trituration of the oil with a non-polar solvent may also help to induce solidification.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-5-bromothiazole (Route A, Step 1)
Diazotization: To a stirred suspension of 2-amino-5-bromothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) at 0-5 °C, a solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water is prepared and warmed to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution.
Work-up: The reaction mixture is heated for an additional 30 minutes and then cooled to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-Cyano-5-bromothiazole (Route A, Step 2)
Reaction Setup: A solution of 2-cyano-5-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, monitoring the progress by TLC.
Quenching: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
Work-up: The resulting precipitate is filtered off and washed with THF or ethyl acetate. The filtrate is concentrated under reduced pressure to yield the crude amine.
Protocol 3: Formation of (5-Bromothiazol-2-yl)methanamine hydrochloride
Dissolution: The crude (5-Bromothiazol-2-yl)methanamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
Precipitation: A solution of hydrochloric acid in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in dioxane) is added dropwise with stirring until the precipitation is complete.
Isolation: The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford (5-Bromothiazol-2-yl)methanamine hydrochloride.
Quantitative Data Summary
The following table provides typical yield ranges for the key transformations involved in the synthesis, based on analogous reactions reported in the chemical literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Optimizing reaction conditions for the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
Technical Support Center: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed trouble...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for (5-Bromothiazol-2-yl)methanamine hydrochloride?
A common and practical synthetic route involves a four-step sequence starting from 2-aminothiazole:
Bromination: Electrophilic bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole.
Sandmeyer Reaction: Conversion of the 2-amino group of 2-amino-5-bromothiazole to a 2-cyano group via a diazonium salt intermediate.
Reduction: Reduction of the 2-cyano group to a primary amine, (5-Bromothiazol-2-yl)methanamine, using a strong reducing agent like Lithium Aluminum Hydride (LAH).
Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.
Q2: My bromination of 2-aminothiazole is giving a low yield. What are the likely causes?
Low yields in the bromination step are often due to a few key factors. Firstly, ensure that the reaction temperature is well-controlled, typically between 0-5 °C, to minimize the formation of over-brominated byproducts. Secondly, the slow, dropwise addition of bromine is crucial to prevent localized high concentrations which can lead to side reactions. Lastly, the purity of the starting 2-aminothiazole is important; impurities can interfere with the reaction.
Q3: The Sandmeyer reaction is not proceeding as expected. What should I check?
The Sandmeyer reaction is sensitive to several parameters. The most critical is the temperature of the diazotization step, which must be kept between 0-5 °C to prevent the decomposition of the unstable diazonium salt. Incomplete diazotization can also be an issue; you can test for the presence of unreacted nitrous acid with starch-iodide paper (a blue color indicates excess nitrous acid). Finally, the copper(I) cyanide catalyst should be of good quality and used in the correct stoichiometric amount.
Q4: I am observing debromination during the LAH reduction of 2-cyano-5-bromothiazole. How can I avoid this?
Lithium Aluminum Hydride (LAH) is a very strong reducing agent and can sometimes reduce aryl halides. To minimize this side reaction, it is crucial to maintain a low reaction temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Using a slight excess of LAH, rather than a large excess, can also help. Monitoring the reaction closely by TLC and stopping it as soon as the starting material is consumed is also recommended.
Q5: How can I purify the final (5-Bromothiazol-2-yl)methanamine hydrochloride salt?
The hydrochloride salt is typically a crystalline solid and can be purified by recrystallization.[1] A common method is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or a mixture of methanol and isopropanol, and then allow it to cool slowly to induce crystallization. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can help remove residual impurities.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
Problem
Potential Cause(s)
Recommended Solution(s)
Low yield in Bromination (Step 1)
- Reaction temperature too high. - Rapid addition of bromine. - Impure 2-aminothiazole.
- Maintain temperature at 0-5 °C. - Add bromine dropwise with vigorous stirring. - Recrystallize 2-aminothiazole before use.
Formation of multiple spots on TLC after Bromination
Over-bromination or side reactions.
- Use stoichiometric amounts of bromine. - Ensure slow addition and efficient cooling.
Low yield or failure of Sandmeyer Reaction (Step 2)
- Strictly maintain diazotization temperature at 0-5 °C. - Test for excess nitrous acid with starch-iodide paper. - Use freshly prepared or high-purity copper(I) cyanide.
Oily product instead of solid after Sandmeyer Reaction
Presence of phenolic byproducts from reaction of diazonium salt with water.
- Ensure anhydrous conditions where possible. - Purify the crude product by column chromatography.
Significant amount of starting material left after LAH reduction (Step 3)
- Insufficient LAH. - Inactive LAH due to moisture.
- Use a slight excess of LAH (e.g., 1.5-2.0 equivalents). - Ensure the reaction is performed under strictly anhydrous conditions using dry solvents.
Presence of a byproduct with a lower Rf value than the product amine
This could be the debrominated product.
- Maintain a low reaction temperature (start at 0 °C). - Use a minimal excess of LAH. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in isolating the hydrochloride salt (Step 4)
- The salt may be too soluble in the chosen solvent. - Incomplete reaction with HCl.
- After adding HCl, try adding a less polar co-solvent (e.g., diethyl ether) to induce precipitation. - Ensure at least a stoichiometric amount of HCl is added.
Final product is impure after recrystallization
- Inappropriate recrystallization solvent. - Presence of persistent impurities.
- Screen a variety of solvents or solvent mixtures for recrystallization. - Consider a charcoal treatment of the hot solution to remove colored impurities. - If impurities persist, column chromatography of the free base before salt formation may be necessary.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1-2 hours, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.
Parameter
Value
Temperature
0-5 °C (addition), RT (stirring)
Reaction Time
5-8 hours
Typical Yield
75-85%
Step 2: Synthesis of 2-Cyano-5-bromothiazole (Sandmeyer Reaction)
Suspend 2-amino-5-bromothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Parameter
Value
Diazotization Temperature
0-5 °C
Reaction Temperature
50-60 °C
Reaction Time
2-3 hours
Typical Yield
50-60%
Step 3: Synthesis of (5-Bromothiazol-2-yl)methanamine (LAH Reduction)
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-cyano-5-bromothiazole (1.0 eq) in anhydrous THF dropwise.
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[2]
Filter the resulting granular precipitate and wash it with THF.
Concentrate the filtrate under reduced pressure to obtain the crude (5-Bromothiazol-2-yl)methanamine.
Parameter
Value
Temperature
0 °C to RT
Reaction Time
2-4 hours
Typical Yield
60-75%
Step 4: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
Dissolve the crude (5-Bromothiazol-2-yl)methanamine in a minimal amount of a suitable solvent such as ethanol or isopropanol.
Cool the solution in an ice bath.
Slowly add a solution of hydrochloric acid in ether or a stream of anhydrous HCl gas until the solution is acidic.
The hydrochloride salt should precipitate. If not, the addition of a less polar co-solvent like diethyl ether can promote precipitation.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Recrystallize from a suitable solvent system (e.g., ethanol/ether) if necessary.
Parameter
Value
Temperature
0 °C
Typical Yield
85-95%
Visualizations
Caption: Overall synthetic workflow for (5-Bromothiazol-2-yl)methanamine hydrochloride.
Caption: Troubleshooting decision tree for the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Common side products in the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Bromothiazol-2-yl)methan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride. The following information addresses common side products and issues encountered during the multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for (5-Bromothiazol-2-yl)methanamine hydrochloride?
A plausible and frequently utilized synthetic pathway begins with the bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. This intermediate then undergoes a Sandmeyer reaction to replace the amino group with a nitrile, forming 5-bromo-2-cyanothiazole. Subsequent reduction of the nitrile group furnishes the desired (5-Bromothiazol-2-yl)methanamine, which is then converted to its hydrochloride salt.
Q2: What are the primary side products observed during the bromination of 2-aminothiazole?
The main side reactions during the bromination of 2-aminothiazole include:
Over-bromination: The formation of di-brominated products is a common issue due to the reactive nature of the thiazole ring.[1]
Reaction with the exocyclic amino group: The amino group can react with the brominating agent, leading to undesired byproducts.[1]
Lack of regioselectivity: While bromination is favored at the C5 position, reaction at other positions on the thiazole ring can occur.[1]
Q3: What are potential impurities from the Sandmeyer reaction of 2-amino-5-bromothiazole to 5-bromo-2-cyanothiazole?
During the diazotization and subsequent cyanation, several side products can form:
Phenolic byproducts: The diazonium salt intermediate can react with water to form 5-bromo-2-hydroxythiazole.[2][3]
Azo coupling products: The diazonium salt may couple with the starting material or other aromatic species to form colored azo compounds.[3]
Incomplete reaction: Residual 2-amino-5-bromothiazole may remain if the diazotization or cyanation is incomplete.
Q4: What are the common side products when reducing 5-bromo-2-cyanothiazole to (5-Bromothiazol-2-yl)methanamine?
The reduction of the nitrile group can lead to several impurities:
Secondary and tertiary amines: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form secondary and tertiary amine byproducts.[4]
Dehalogenation: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or certain catalytic hydrogenation conditions can lead to the reduction of the carbon-bromine bond, resulting in the formation of (thiazol-2-yl)methanamine.
Incomplete reduction: Unreacted 5-bromo-2-cyanothiazole may be present if the reduction is not driven to completion.
Troubleshooting Guide
Observed Issue
Potential Cause
Suggested Solution
Multiple spots on TLC after bromination, indicating a mixture of products.
Over-bromination (di-brominated species).
Lower the reaction temperature (e.g., to 0°C). Use a strict 1:1 stoichiometry of 2-aminothiazole to the brominating agent.[1]
Low yield in the Sandmeyer (cyanation) step.
Decomposition of the diazonium salt.
Maintain a low temperature (0-5°C) throughout the diazotization and addition to the cyanide solution.[3]
Presence of a colored impurity in the crude 5-bromo-2-cyanothiazole.
Formation of azo compounds.
Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium.[3]
Formation of secondary and tertiary amines during nitrile reduction.
Reaction of the primary amine product with the imine intermediate.
When using catalytic hydrogenation, add ammonia or an ammonium salt to the reaction mixture to suppress the formation of these byproducts.[4]
Presence of a de-brominated product after nitrile reduction.
Reduction of the C-Br bond by the reducing agent.
Use a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Consider using Borane-THF complex instead of LiAlH4.
Product decomposes during purification by silica gel chromatography.
Sensitivity of the brominated product to silica.
Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Avoid high temperatures during solvent evaporation.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole
Reaction Setup: Dissolve 2-aminothiazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or an aqueous buffer.
Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise, maintaining the temperature below 5°C.
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromothiazole.
Protocol 2: Synthesis of 5-Bromo-2-cyanothiazole via Sandmeyer Reaction
Diazotization: Suspend 2-amino-5-bromothiazole (1.0 eq.) in an aqueous solution of hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.), keeping the temperature below 5°C. Stir for an additional 30 minutes at 0-5°C.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Add the cold diazonium salt solution dropwise to the cyanide solution, maintaining the temperature below 10°C.
Reaction: Stir the mixture at room temperature for several hours until the evolution of nitrogen gas ceases.
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Synthesis of (5-Bromothiazol-2-yl)methanamine
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (2.0 eq.) in anhydrous tetrahydrofuran (THF).
Reduction: Cool the suspension to 0°C. Add a solution of 5-bromo-2-cyanothiazole (1.0 eq.) in anhydrous THF dropwise.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
Work-up and Purification: Filter the resulting solid and wash it with THF. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromothiazol-2-yl)methanamine.
Protocol 4: Formation of (5-Bromothiazol-2-yl)methanamine hydrochloride
Salt Formation: Dissolve the crude (5-Bromothiazol-2-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Precipitation: Add a solution of HCl in the same solvent dropwise with stirring.
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.
Purification strategies for removing impurities from (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Bromothiazol-2-yl)methanamin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Issue 1: The final product is off-color (yellow or brown).
Possible Cause: Presence of colored impurities, potentially from the bromination step or degradation of starting materials.
Troubleshooting Steps:
Recrystallization with Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and continue to heat with stirring for 10-15 minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to induce crystallization. The charcoal will adsorb many colored impurities.
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution with a mobile phase such as dichloromethane/methanol may be effective.
Issue 2: The product has a low melting point or appears oily.
Possible Cause: Presence of residual solvents or unreacted starting materials. The product may also be hygroscopic.
Troubleshooting Steps:
Drying: Ensure the product is thoroughly dried under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove residual solvents.
Solvent Trituration/Washing: Wash the solid product with a solvent in which the desired compound is insoluble but the impurities are soluble. Diethyl ether or cold acetone can be effective for washing hydrochloride salts to remove non-polar impurities.[1]
Recrystallization: This is a highly effective method for removing both soluble and insoluble impurities.
Issue 3: Poor recovery after recrystallization.
Possible Cause:
The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
Too much solvent was used.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
Troubleshooting Steps:
Solvent System Optimization: If the product is too soluble, try a solvent mixture. For example, dissolve the compound in a minimal amount of a "good" solvent (like methanol) and then slowly add a "poor" solvent (like diethyl ether or hexane) until the solution becomes slightly cloudy. Heat to redissolve and then cool slowly.
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath to maximize crystal formation.
Issue 4: Impurities are co-crystallizing with the product.
Possible Cause: The impurity has very similar solubility properties to the desired product.
Troubleshooting Steps:
Alternative Recrystallization Solvent: Experiment with different solvent systems. A different solvent may alter the relative solubilities of the product and impurity.
Chromatographic Purification: If recrystallization fails to separate the impurity, column chromatography is the next logical step. For basic compounds like amines, using a stationary phase like amine-functionalized silica or adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent peak tailing and improve separation.
Acid-Base Extraction: Before recrystallization, an acid-base extraction can be performed. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine hydrochloride will partition into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer can be carefully basified to precipitate the free amine, which can then be extracted into an organic solvent, dried, and converted back to the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride?
A1: While specific impurities depend on the synthetic route, common contaminants may include:
Unreacted Starting Materials: Such as 2-aminothiazole derivatives used before bromination and subsequent functional group manipulations.
Over-brominated Species: Di-brominated or other poly-brominated thiazole derivatives can form if the bromination step is not carefully controlled.
Byproducts from Side Reactions: Impurities can arise from side reactions of the starting materials or intermediates. For instance, in a Hantzsch thiazole synthesis, side products from the α-haloketone and thiourea precursors can occur.
Residual Solvents: Solvents used in the reaction or workup may be present in the final product.
Q2: What is a good starting point for a recrystallization solvent for (5-Bromothiazol-2-yl)methanamine hydrochloride?
A2: As an amine hydrochloride salt, the compound is polar. Good starting solvents for recrystallization would be polar protic solvents such as ethanol, methanol, or isopropanol.[1] A mixture of an alcohol with a small amount of water can also be effective. For a two-solvent system, you could dissolve the compound in a minimal amount of hot methanol and then add ethyl acetate or diethyl ether as the anti-solvent.
Q3: How can I improve the peak shape during column chromatography of this compound?
A3: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing. To mitigate this, you can:
Add a Basic Modifier: Add a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase.
Use a Deactivated Stationary Phase: Employ amine-functionalized silica gel or alumina as the stationary phase.
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can be a good alternative.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: If you suspect degradation on silica gel, it is best to switch to a different purification method.
Recrystallization: This is the preferred first alternative.
Reversed-Phase Chromatography: The stationary phase in reversed-phase chromatography is much less acidic than silica gel and is less likely to cause degradation of acid-sensitive compounds.
Alumina Chromatography: Neutral or basic alumina can be used as an alternative to silica gel.
Experimental Protocols
Protocol 1: Recrystallization of (5-Bromothiazol-2-yl)methanamine hydrochloride
Solvent Selection: Place a small amount of the crude material in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) to each tube. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "soluble" solvent and an "insoluble" solvent that are miscible.
Dissolution: Place the crude (5-Bromothiazol-2-yl)methanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Purification Strategies
Purification Method
Typical Purity Achieved
Typical Recovery
Advantages
Disadvantages
Single-Solvent Recrystallization
95-99%
60-80%
Simple, cost-effective, scalable.
May not remove impurities with similar solubility.
Two-Solvent Recrystallization
97-99.5%
50-75%
Good for compounds with high solubility in most solvents.
More complex to optimize the solvent ratio.
Recrystallization with Charcoal
>98%
55-75%
Effective for removing colored impurities.
Can lead to some product loss due to adsorption on charcoal.
Silica Gel Chromatography
>99%
40-70%
High resolving power for closely related impurities.
More time-consuming, requires more solvent, potential for product degradation.
Note: The values presented in this table are typical and may vary depending on the nature and quantity of impurities present in the crude material.
Visualization
Caption: A decision workflow for selecting a purification strategy.
Technical Support Center: Synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (5-Bromothiazol-2-yl)methanamine hydrochloride synthesis. It include...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (5-Bromothiazol-2-yl)methanamine hydrochloride synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Step 1: Bromination of 2-Aminothiazole
Issue: Low yield of 2-Amino-5-bromothiazole.
Potential Cause
Recommended Solution
Incomplete Reaction
- Ensure slow, dropwise addition of bromine at 0°C to control the exothermic reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Allow the reaction to stir for the recommended time (e.g., 2 hours) at room temperature after the addition of bromine.
Formation of Dibrominated Byproduct
- Use the correct stoichiometry of bromine (2 equivalents). Excess bromine can lead to the formation of 2-amino-4,5-dibromothiazole.
Loss of Product During Workup
- Carefully adjust the pH to 7-8 with saturated sodium bicarbonate solution. A pH that is too high or too low can affect product stability and extraction efficiency. - Ensure thorough extraction with a suitable solvent like ethyl acetate (e.g., 3 x 20 mL).
Issue: Difficulty in isolating the product.
Potential Cause
Recommended Solution
Product is an oil or does not precipitate
- If the product does not precipitate upon neutralization, perform a thorough extraction with ethyl acetate. - Concentrate the organic layers under reduced pressure to obtain the crude product.
Impure Product
- Purify the crude product by column chromatography on silica gel.
Step 2: Sandmeyer Cyanation of 2-Amino-5-bromothiazole
Issue: Low yield of 2-Cyano-5-bromothiazole.
Potential Cause
Recommended Solution
Decomposition of the Diazonium Salt
- Maintain a low temperature (0-5°C) throughout the diazotization step to prevent the premature decomposition of the unstable diazonium salt.
Incomplete Diazotization
- Use a slight excess of sodium nitrite to ensure complete conversion of the amine to the diazonium salt. - Test for the presence of excess nitrous acid using starch-iodide paper.
Side Reactions
- Ensure the reaction medium is sufficiently acidic (e.g., using excess HCl) to prevent azo coupling and other side reactions.
Inefficient Cyanation
- Use a freshly prepared solution of copper(I) cyanide (CuCN) for the best results. - Add the diazonium salt solution slowly to the CuCN solution to control the reaction rate and temperature.
Issue: Formation of tar-like byproducts.
Potential Cause
Recommended Solution
Reaction Temperature Too High
- Strictly control the temperature during both the diazotization and the cyanation steps.
Impure Starting Material
- Ensure the 2-Amino-5-bromothiazole used is of high purity.
Step 3: Reduction of 2-Cyano-5-bromothiazole
Issue: Low yield of (5-Bromothiazol-2-yl)methanamine.
Potential Cause
Recommended Solution
Incomplete Reduction
- Use a sufficient excess of the reducing agent (e.g., LiAlH4). - Ensure the reaction is carried out under anhydrous conditions, as LiAlH4 reacts violently with water.[1] - Monitor the reaction progress by TLC.
Side Reactions
- Over-reduction or side reactions with the thiazole ring can occur. Consider using milder reducing agents or catalytic hydrogenation for better selectivity.
Loss of Product During Workup
- Perform the aqueous workup carefully at low temperatures to quench the excess reducing agent. - Ensure proper pH adjustment to facilitate the extraction of the amine product.
Issue: Difficulty in purifying the amine product.
Potential Cause
Recommended Solution
Product is volatile or water-soluble
- After extraction, carefully remove the solvent under reduced pressure at a low temperature. - Consider converting the amine directly to its hydrochloride salt to facilitate isolation and purification.
Step 4: Formation of Hydrochloride Salt
Issue: Low yield or poor quality of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Potential Cause
Recommended Solution
Incomplete Salt Formation
- Use a slight excess of hydrochloric acid (e.g., HCl in ether or isopropanol).
Product is soluble in the solvent
- If the hydrochloride salt is soluble in the reaction solvent, precipitation can be induced by adding a less polar co-solvent (e.g., diethyl ether, hexane).
Hygroscopic Product
- Handle and dry the final product under an inert atmosphere to prevent moisture absorption.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride?
A1: The overall yield can vary significantly depending on the optimization of each step. Individual step yields are typically reported in the range of 60-80%. A cumulative yield of 25-40% would be considered good for this multi-step synthesis.
Q2: Can I use a different brominating agent for the first step?
A2: While bromine in acetic acid is a common and effective method, other brominating agents like N-bromosuccinimide (NBS) could potentially be used. However, reaction conditions would need to be optimized to ensure regioselectivity and avoid side reactions.
Q3: The Sandmeyer reaction is known to be hazardous. What are the key safety precautions?
A3: The primary hazard is the instability of the diazonium salt, which can be explosive when dry. Always keep the diazonium salt in solution and at a low temperature (0-5°C). Use a safety shield and appropriate personal protective equipment.
Q4: Are there alternative methods to reduce the nitrile group in Step 3?
A4: Yes, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common alternative to LiAlH4 reduction.[2] This method can sometimes offer better selectivity and is generally considered safer to handle.
Q5: How can I confirm the identity and purity of the final product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the final hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole
Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with stirring, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.
Extract the aqueous layer with ethyl acetate (3 times).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Cyano-5-bromothiazole (Sandmeyer Reaction)
Suspend 2-amino-5-bromothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5°C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C.
Stir the mixture for an additional 30 minutes at 0-5°C.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour.
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Synthesis of (5-Bromothiazol-2-yl)methanamine (LiAlH₄ Reduction)
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
Cool the suspension to 0°C in an ice bath.
Slowly add a solution of 2-cyano-5-bromothiazole (1 equivalent) in the same anhydrous solvent dropwise.
After the addition, allow the reaction to stir at room temperature or reflux gently until the reaction is complete (monitor by TLC).
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
Filter the resulting precipitate and wash it thoroughly with ether or THF.
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude amine.
Protocol 4: Formation of (5-Bromothiazol-2-yl)methanamine hydrochloride
Dissolve the crude (5-Bromothiazol-2-yl)methanamine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
Cool the solution in an ice bath.
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of 2-Aminothiazole
Technical Support Center: N-Alkylation of 2-Aminomethylthiazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the N-alkylation of 2-aminomethylthiazoles. It includes frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the N-alkylation of 2-aminomethylthiazoles. It includes frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of 2-aminomethylthiazoles?
A1: The two most prevalent methods are direct N-alkylation with alkyl halides and reductive amination. Direct alkylation involves the reaction of the primary amine on the 2-aminomethylthiazole with an alkyl halide in the presence of a base. Reductive amination involves the reaction of 2-aminomethylthiazole with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine.[1][2]
Q2: What are the typical challenges encountered during the N-alkylation of 2-aminomethylthiazoles?
A2: Researchers often face challenges such as low product yield, the formation of side products due to over-alkylation (dialkylation), and difficulties in purifying the final product.[3] Regioselectivity can also be a concern, with the potential for alkylation on the thiazole ring nitrogen under certain conditions.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in deprotonating the amine, making it more nucleophilic. The strength of the base should be matched to the reactivity of the amine and the alkylating agent. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine). For less reactive systems, stronger bases like sodium hydride (NaH) may be necessary.[4]
Q4: Which solvents are recommended for this reaction?
A4: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and acetone are commonly used as they can effectively solvate the reactants and facilitate the SN2 reaction mechanism.[5] The choice of solvent can significantly impact the reaction rate and yield.
Troubleshooting Guide
Low or No Product Yield
Q: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I address them?
A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the amine effectively. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH, especially if your alkylating agent is not highly reactive.
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the yield. However, be cautious of potential side reactions at higher temperatures.
Poor Reagent Quality: Ensure that your 2-aminomethylthiazole, alkylating agent, and solvent are pure and dry. The presence of water can quench the base and hinder the reaction. Alkylating agents, particularly iodides, can degrade over time and should be fresh or purified before use.
Steric Hindrance: If either the 2-aminomethylthiazole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, higher temperatures, or the use of a less hindered, stronger base might be necessary.
Side Product Formation (Over-alkylation)
Q: I am observing the formation of a significant amount of the dialkylated product. How can I improve the selectivity for the mono-alkylated product?
A: The formation of the N,N-dialkylated product is a common side reaction, as the mono-alkylated product can sometimes be more nucleophilic than the starting amine. To favor mono-alkylation, consider the following strategies:
Control Stoichiometry: Use a molar excess of the 2-aminomethylthiazole relative to the alkylating agent (e.g., 2-3 equivalents of the amine). This will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period can help maintain a low concentration of it in the reaction mixture, thus reducing the likelihood of a second alkylation event.
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., chlorides or bromides instead of iodides) may offer better control and reduce over-alkylation.
Purification Difficulties
Q: I am having trouble purifying my N-alkylated 2-aminomethylthiazole from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, and inorganic salts from the base.
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and water-soluble impurities. If a strong base like NaH was used, the reaction should be carefully quenched with water or a protic solvent.
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the mono-alkylated product from the starting material and the dialkylated byproduct. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Acid-Base Extraction: The basicity of the amine products can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow for extraction of the purified amine into an organic solvent.
Data Presentation
Table 1: Influence of Base on the N-Alkylation of Amines with Alkyl Halides (General Observations)
Base
Relative Strength
Common Solvents
Key Considerations
K₂CO₃
Mild
Acetonitrile, Acetone, DMF
Inexpensive and commonly used, but may require heating for less reactive substrates.
Cs₂CO₃
Moderate
Acetonitrile, DMF, THF
More soluble and often more effective than K₂CO₃, but more expensive.
Et₃N
Mild (Organic)
Dichloromethane, Acetonitrile
Often used as an acid scavenger.
NaH
Strong
THF, DMF
Very effective for deprotonating less nucleophilic amines, but requires anhydrous conditions.
Table 2: Influence of Solvent on N-Alkylation Reactions (General Observations)
Solvent
Type
Key Properties
Acetonitrile (ACN)
Polar Aprotic
Good for SN2 reactions, relatively easy to remove.
Dimethylformamide (DMF)
Polar Aprotic
High boiling point, excellent solvating power, can be difficult to remove.
Acetone
Polar Aprotic
Lower boiling point, good for reactions at moderate temperatures.
Tetrahydrofuran (THF)
Polar Aprotic
Often used with strong bases like NaH.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general method for the direct N-alkylation of 2-aminomethylthiazole.
Standard laboratory glassware for workup and purification
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminomethylthiazole (1.0 equivalent) and anhydrous acetonitrile.
Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the solution.
Stir the mixture at room temperature for 15-30 minutes.
Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
If the reaction is slow, heat the mixture to a gentle reflux until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic base.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of 2-aminomethylthiazole via reductive amination.[1][6][7]
Standard laboratory glassware for workup and purification
Procedure:
In a round-bottom flask, dissolve 2-aminomethylthiazole (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen solvent.
Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
In a single portion, add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Visualizations
A general experimental workflow for the N-alkylation of 2-aminomethylthiazoles.
A decision tree for troubleshooting common issues in N-alkylation reactions.
Inhibition of the p38 MAPK signaling pathway by N-alkylated thiazole derivatives.
Preventing the formation of isomeric byproducts in bromothiazole synthesis
Welcome to the technical support center for bromothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for bromothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you prevent the formation of isomeric byproducts and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing bromothiazoles with high regioselectivity?
A1: Achieving high regioselectivity in bromothiazole synthesis is crucial to avoid isomeric impurities. The main strategies include:
Hantzsch Thiazole Synthesis: A foundational method involving the reaction of α-haloketones with thioamides.[1] The regioselectivity can be influenced by reaction conditions; for instance, acidic conditions can alter the outcome compared to neutral solvents.[2]
Sandmeyer Reaction: This method is effective for converting 2-aminothiazoles into 2-bromothiazoles.[3][4] Careful control of reagents and conditions is necessary to prevent side reactions.[5]
Regioselective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi and Stille, allow for the specific synthesis of substituted bromothiazoles. For example, starting from 2,4-dibromothiazole, various 2-substituted 4-bromothiazoles can be synthesized with high regioselectivity.[6][7]
Halogen-Metal Exchange: This technique enables the regioselective functionalization of bromoheterocyclics.[8][9] It is particularly useful for preparing specific isomers that are difficult to access through other methods.
Sequential Bromination-Debromination: This approach allows for the synthesis of the full range of bromothiazole isomers by carefully controlling bromination and subsequent debromination steps.[10][11]
Q2: I am observing a mixture of 2- and 5-bromothiazole isomers. How can I improve the selectivity for the desired isomer?
A2: The formation of a mixture of 2- and 5-bromothiazoles often arises from direct bromination of an unsubstituted or activated thiazole ring. The C5 position is generally the most susceptible to electrophilic substitution.[12][13] To enhance selectivity:
For 2-Bromothiazole: The Sandmeyer reaction starting from 2-aminothiazole is a highly selective method.[14]
For 5-Bromothiazole: Direct bromination of a 2-substituted thiazole can direct bromination to the C5 position. The choice of brominating agent is critical; N-bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine.[15]
Protecting Groups: If both positions are susceptible to bromination, consider using a protecting group to block the undesired position, followed by bromination and deprotection.
Q3: Over-bromination is a significant issue in my reaction, leading to di- and tri-brominated byproducts. What can I do to minimize this?
A3: Over-bromination occurs because the thiazole ring is electron-rich and highly reactive towards electrophilic bromination.[15] To control the reaction:
Choice of Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of bromine (Br₂).[15]
Stoichiometry: Carefully control the stoichiometry of the brominating agent, using 1.0 to 1.1 equivalents for mono-bromination.[15]
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or even -10 °C) to reduce the reaction rate and improve selectivity.[15]
Solvent Choice: Less polar solvents can sometimes help minimize over-bromination.[15]
Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield in Sandmeyer Reaction for 2-Bromothiazole Synthesis
Low yields in the Sandmeyer reaction can be attributed to several factors, including incomplete diazotization and competing side reactions.[5]
Potential Cause
Recommended Solution
Incomplete diazotization of 2-aminothiazole.
Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite (NaNO₂).[14]
Decomposition of the diazonium salt.
Add the diazonium salt solution slowly to the cold (below 8 °C) copper(I) bromide solution.[14]
Competing side reactions.
The use of CuBr is reported to give near-quantitative yields, whereas other bromine sources like KBr can lead to complex mixtures.[5]
Impure starting 2-aminothiazole.
Purify the 2-aminothiazole before use to remove any impurities that could interfere with the reaction.
Problem 2: Protodebromination During Cross-Coupling Reactions
The loss of bromine (protodebromination) is a common side reaction, particularly with electron-rich heterocyclic systems.[16]
Potential Cause
Recommended Solution
Use of strong bases.
Switch to a milder base such as K₂CO₃ or a phosphate base.[16]
High reaction temperatures.
Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce debromination.[16]
Presence of proton sources (e.g., water).
Use freshly dried, anhydrous solvents and reagents. Ensure the reaction is carried out under a rigorously inert atmosphere.[16]
Inappropriate ligand for the palladium catalyst.
Experiment with different phosphine ligands, as some can promote reductive elimination pathways leading to debromination.[16]
Oxygen sensitivity of the catalyst.
Thoroughly degas the solvent and reaction mixture using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[16]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Substituted 4-Bromothiazoles via Negishi Cross-Coupling
This protocol is based on the regioselective cross-coupling of 2,4-dibromothiazole.[6][7]
Preparation of the Organozinc Reagent:
To a solution of the desired alkyl or aryl halide in anhydrous THF, add activated zinc dust.
Stir the mixture at room temperature until the formation of the organozinc halide is complete (can be monitored by GC-MS).
Cross-Coupling Reaction:
In a separate flask, dissolve 2,4-dibromothiazole and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.
Add the freshly prepared organozinc reagent dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or LC-MS).
Work-up and Purification:
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the 2-substituted 4-bromothiazole.
Reactant
Product
Yield
2,4-dibromothiazole and various alkyl/aryl zinc halides
Stability issues and degradation of (5-Bromothiazol-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (5-Bromothiazol-2-yl)methanamine hydrochloride. Troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of (5-Bromothiazol-2-yl)methanamine hydrochloride in experimental settings.
Issue
Potential Cause
Recommended Solution
Compound appears discolored (yellowish or brownish tint).
Degradation due to exposure to light or air.
Discard the reagent and obtain a fresh batch. To prevent future degradation, store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Inconsistent or poor solubility in organic solvents.
The compound is a hydrochloride salt, which can have limited solubility in non-polar organic solvents. The presence of water can also affect solubility.[1]
Use polar aprotic solvents such as DMSO or DMF for stock solutions. For reactions, consider using a co-solvent system or converting the hydrochloride salt to the free base. To obtain the free base, dissolve the salt in a minimal amount of a suitable solvent and add a mild base (e.g., triethylamine or sodium bicarbonate) until the pH is neutral to slightly basic. Extract the free base with an appropriate organic solvent.
Low or no reactivity in a reaction.
The amine may be protonated and therefore less nucleophilic. The reagent may have degraded.
If the reaction requires the free amine, neutralize the hydrochloride salt with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) prior to the addition of other reagents. Ensure the compound is pure and has not degraded by checking its physical appearance and, if possible, by analytical methods such as HPLC or NMR.
Formation of unexpected byproducts.
The bromine atom on the thiazole ring can be susceptible to nucleophilic substitution or coupling reactions. The thiazole ring itself can undergo rearrangement under certain conditions.[2]
Carefully select reaction conditions to be compatible with a brominated heterocyclic compound. Avoid strong nucleophiles or bases unless intended for the reaction. Protect the amine group if it is not the intended reactive site. Analyze byproducts using techniques like LC-MS to understand the degradation or side-reaction pathways.
Precipitate forms upon addition of aqueous reagents.
The free base may be insoluble in aqueous solutions, or the hydrochloride salt may precipitate out from organic solvents upon addition of water.
If working with the free base, ensure the reaction medium is sufficiently organic to maintain solubility. If using the hydrochloride salt, be mindful of its solubility limits when adding aqueous solutions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for (5-Bromothiazol-2-yl)methanamine hydrochloride?
A1: It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at 2-8°C in a dark, inert atmosphere (argon or nitrogen) is advisable to minimize degradation from light and moisture.
Q2: Is this compound sensitive to light?
A2: Yes, similar to many brominated and heterocyclic compounds, it may be sensitive to light.[3][4] Photodegradation can occur, potentially leading to debromination or other unwanted reactions.[3][5] It is best to handle the compound in a well-ventilated fume hood and to protect it from direct light exposure by using amber vials and minimizing the time it is exposed to ambient light.
Q3: What are the incompatible materials for this compound?
A3: Strong oxidizing agents should be avoided as they can react with the thiazole ring or the amine group.[2] Strong bases can deprotonate the amine hydrochloride, and certain nucleophiles may react with the bromo-substituent.
Experimental Use
Q4: Do I need to convert the hydrochloride salt to the free base before use?
A4: This depends on your specific reaction. If the reaction requires a nucleophilic primary amine, you will likely need to neutralize the hydrochloride salt with a suitable base (e.g., triethylamine) to generate the free base in situ or as a separate step. For other applications where the salt form is acceptable, this may not be necessary.
Q5: What solvents are suitable for dissolving (5-Bromothiazol-2-yl)methanamine hydrochloride?
A5: Due to its salt nature, it is more soluble in polar solvents. For analytical purposes or for preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good choices. For reactions, the choice of solvent will depend on the specific reaction conditions and the other reagents involved.
Stability and Degradation
Q6: What are the likely degradation pathways for this compound?
A6: While specific data for this compound is limited, potential degradation pathways can be inferred from the chemistry of related structures. These include:
Photodegradation: Exposure to UV or visible light can lead to the cleavage of the carbon-bromine bond, resulting in debromination.[3][4]
Hydrolysis: The thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under neutral conditions.
Oxidation: The sulfur atom in the thiazole ring and the amine group can be susceptible to oxidation.
Q7: How can I check the purity of my sample?
A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of (5-Bromothiazol-2-yl)methanamine hydrochloride.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of (5-Bromothiazol-2-yl)methanamine hydrochloride.
Table 1: HPLC Method Parameters
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient
Start with 95% A, 5% B. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions over 1 minute and equilibrate for 2 minutes.
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
254 nm
Column Temperature
30 °C
Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of (5-Bromothiazol-2-yl)methanamine hydrochloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Injection: Inject the prepared sample solution onto the column.
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks.
Figure 1. HPLC analysis workflow for purity assessment.
Conversion of Hydrochloride Salt to Free Base
This protocol describes a standard procedure for the neutralization of the hydrochloride salt to yield the free base.
Procedure:
Dissolve (5-Bromothiazol-2-yl)methanamine hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Cool the solution to 0 °C in an ice bath.
Slowly add a slight excess (approximately 1.1 equivalents) of a tertiary amine base, such as triethylamine or diisopropylethylamine, to the stirred solution.
Stir the mixture at 0 °C for 15 minutes and then allow it to warm to room temperature.
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the triethylamine hydrochloride salt.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
Figure 2. Experimental workflow for free base conversion.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for (5-Bromothiazol-2-yl)methanamine hydrochloride based on general chemical principles.
Technical Support Center: Regioselectivity of 2-Aminothiazole Alkylation
Welcome to the technical support center for the regioselective alkylation of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and p...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the regioselective alkylation of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the alkylation of 2-aminothiazoles.
Question: My 2-aminothiazole alkylation is resulting in a mixture of N2 (exocyclic) and N3 (endocyclic) isomers. How can I favor the formation of a single regioisomer?
Answer:
Achieving high regioselectivity in the alkylation of 2-aminothiazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The outcome of the reaction is highly dependent on the reaction conditions. Here are several strategies to improve selectivity:
Choice of Base: The presence and nature of the base are critical.
For N2 (exocyclic) alkylation: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. These bases deprotonate the exocyclic amino group, increasing its nucleophilicity and favoring alkylation at the N2 position.
For N3 (endocyclic) alkylation: The reaction can often be performed in the absence of a base or with a mild, non-nucleophilic base.[1][2] In the neutral form of 2-aminothiazole, the endocyclic N3 nitrogen is generally more nucleophilic.[3]
Nature of the Alkylating Agent:
Hard vs. Soft Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, the exocyclic amino group is a harder nucleophile, while the endocyclic nitrogen is softer. Therefore, hard electrophiles (e.g., dimethyl sulfate, methyl iodide) may preferentially react at the N2 position, whereas softer electrophiles might favor the N3 position.
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered exocyclic N2-amino group.
Reaction Temperature and Solvent:
Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
The polarity of the solvent can influence the tautomeric equilibrium of the 2-aminothiazole and the solubility of the reactants, thereby affecting the regioselectivity. Aprotic solvents like DMF or THF are commonly used.
Question: I am trying to achieve selective N3-alkylation using an α-haloketone, but I am still getting a mixture of products. What can I do?
Answer:
For selective N3-alkylation with α-haloketones, the reaction is often best performed without a base.[1][2] The choice of the halogen on the ketone is also important. α-Iodoketones are more reactive than α-bromoketones, which are in turn more reactive than α-chloroketones.[1] Using a more reactive α-iodoketone in a solvent like acetone at room temperature can promote the desired N3-alkylation.[1][2]
If a mixture is still obtained, consider the following:
Purification: The resulting N3-alkylated 2-aminothiazolium salt often precipitates from the reaction mixture, which can facilitate its separation from the N2-alkylated product.[1]
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time to maximize the formation of the desired product and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing the regioselectivity of 2-aminothiazole alkylation?
A1: The regioselectivity is primarily governed by the tautomeric forms of the 2-aminothiazole and the relative nucleophilicity of the two nitrogen atoms under the specific reaction conditions. In the amino tautomer, the endocyclic N3 nitrogen is generally more nucleophilic. However, in the presence of a base, the exocyclic N2-amino group can be deprotonated to form a more nucleophilic amide anion, which can then be alkylated. The choice of alkylating agent, solvent, and temperature all play a role in determining the final product distribution.
Q2: Can I use protecting groups to control the regioselectivity?
A2: Yes, using a protecting group on the exocyclic N2-amino group is a viable strategy to ensure selective N3-alkylation. Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be used. After N3-alkylation, the protecting group can be removed under appropriate conditions.
Q3: Are there any specific recommendations for the alkylation of 2-aminobenzothiazoles?
A3: For 2-aminobenzothiazoles, regioselective N-alkylation at the exocyclic amino group has been achieved using benzylic alcohols as alkylating agents.[4] Reactions of 2-amino-1,3-benzothiazole with α-iodoketones in the absence of a base have been shown to proceed via N-alkylation of the endocyclic nitrogen atom.[1][2]
Data Presentation
Table 1: Regioselectivity of 2-Amino-1,3-benzothiazole Alkylation with α-Iodoketones
Overcoming low yield in Hantzsch thiazole synthesis for substituted aminothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encoun...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the Hantzsch synthesis of substituted aminothiazoles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield in a Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Suggested Solutions:
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.[1]
Solution: Screen a variety of solvents such as ethanol, methanol, water, or mixtures thereof.[1][2] Optimization of the reaction temperature is also crucial; refluxing or employing microwave heating can significantly enhance yields.[1][3]
Ineffective or Absent Catalyst: The reaction can be slow without a catalyst.
Solution: Introduce an appropriate catalyst. Acidic or basic catalysts can be effective.[1] For greener and more efficient reactions, consider reusable solid-supported catalysts like silica-supported tungstosilisic acid.[2][4]
Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.
Solution: Ensure the purity of your reactants. Recrystallize or purify the starting materials if necessary.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
Solution: Verify the molar ratios of your α-haloketone and thiourea. A slight excess of thiourea is sometimes used.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
Question: My reaction produces the desired aminothiazole, but it is contaminated with significant impurities. How can I minimize the formation of side products?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Possible Causes & Suggested Solutions:
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of byproducts.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Avoid unnecessarily high temperatures.
Incorrect pH: The pH of the reaction mixture can influence regioselectivity and the formation of isomers.[6]
Solution: Adjust the pH of the reaction medium. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][6]
Reactive Functional Groups: The presence of other reactive functional groups on the starting materials can lead to undesired side reactions.
Solution: Protect sensitive functional groups on your reactants before the condensation reaction.
Formation of Isomers: Condensation of α-haloketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[6]
Solution: Carefully control the reaction conditions. Neutral solvents tend to exclusively yield the 2-(N-substituted amino)thiazoles.[6]
Issue 3: Difficult Product Isolation and Purification
Question: I am struggling to isolate and purify my target aminothiazole from the reaction mixture. What strategies can I employ?
Answer: Isolation and purification can be challenging due to the properties of the product or the complexity of the reaction mixture.
Possible Causes & Suggested Solutions:
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.
Solution: After the reaction, try pouring the mixture into cold water to precipitate the product.[7] If the product is soluble in water, extraction with a suitable organic solvent will be necessary.
Complex Product Mixture: The presence of multiple products and unreacted starting materials complicates purification.
Solution: Column chromatography is a powerful technique for separating complex mixtures. Recrystallization from a suitable solvent system can also be effective for purification.
Difficult Catalyst Removal: Homogeneous catalysts can be difficult to remove from the product.
Solution: Employ a heterogeneous, solid-supported catalyst that can be easily removed by filtration after the reaction.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for improving the yield of substituted aminothiazoles in a Hantzsch synthesis?
A1: To enhance the yield, focus on optimizing the following parameters:
Solvent: The polarity of the solvent can significantly impact the reaction rate. Ethanol, methanol, and water are commonly used.[2]
Temperature: Many Hantzsch syntheses benefit from heating, often to the reflux temperature of the solvent.[8] Microwave-assisted heating can also dramatically reduce reaction times and improve yields.[3]
Catalyst: The use of a catalyst is often beneficial. Options range from simple acids and bases to more advanced reusable catalysts like silica-supported tungstosilisic acid.[1][2][4]
Reactant Stoichiometry: Ensure the correct molar ratios of your reactants.
Q2: Are there more environmentally friendly ("greener") methods for synthesizing substituted aminothiazoles?
A2: Yes, several greener alternatives to the classical Hantzsch synthesis have been developed. These methods aim to reduce the use of hazardous solvents and energy consumption.
Water as a Solvent: Utilizing water as the reaction medium is a key green chemistry principle.[9]
Solvent-Free Conditions: Reactions can be performed by grinding the reactants together, sometimes with a few drops of a wetting agent, which eliminates the need for a bulk solvent.[10][11]
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, minimizing waste.[2][4]
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, lower energy consumption, and improved yields.[3]
Ultrasonic Irradiation: Sonication can also be used to accelerate the reaction and improve efficiency.[2][4]
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Q4: What are some common side reactions in the Hantzsch synthesis of aminothiazoles?
A4: Besides the formation of isomeric products, other side reactions can occur. If the α-haloketone is sensitive to self-condensation under the reaction conditions, this can lead to byproducts. Additionally, if the thiourea is substituted, there is the potential for reaction at different nitrogen atoms, leading to a mixture of products.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Yield in a One-Pot Synthesis of a Hantzsch Thiazole Derivative [2]
Entry
Solvent (v/v)
Catalyst (mol%)
Temperature (°C)
Time (h)
Yield (%)
1
Water
15
Reflux
5
70
2
Ethanol
15
Reflux
3.5
85
3
Methanol
15
Reflux
4
82
4
1-Butanol
15
Reflux
3
78
5
2-Propanol
15
Reflux
3.5
75
6
Ethanol/Water (1:1)
15
65
2-3.5
90
7
Ethanol/Water (1:1)
10
65
3.5
82
8
Ethanol/Water (1:1)
5
65
4
75
Table 2: Comparison of Conventional Heating and Ultrasonic Irradiation [4]
Entry
Method
Time (h)
Yield (%)
4a
Conventional Heating
3.5
90
4a
Ultrasonic Irradiation
2
90
4b
Conventional Heating
3
88
4b
Ultrasonic Irradiation
1.5
88
4c
Conventional Heating
2.5
85
4c
Ultrasonic Irradiation
1
86
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole [7]
Reactant Mixture: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
Solvent Addition: Add 5 mL of methanol and a stir bar.
Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the crude product.
Protocol 2: Green Synthesis using a Reusable Catalyst and Conventional Heating [1]
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW·SiO₂) (15 mol%).
Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture to the flask.
Reaction: Stir the mixture at 65°C. Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.
Work-up: Filter the hot solution to remove the catalyst. Wash the recovered solid catalyst with ethanol. The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure and further purification if necessary.
Protocol 3: Microwave-Assisted Synthesis
Reactant Mixture: In a microwave reaction tube, combine the α-haloketone (1 mmol) and thiourea (1.2 mmol).
Solvent Addition: Add 2 mL of methanol.
Microwave Irradiation: Cap the tube and heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.
Work-up: After the reaction is complete, cool the mixture. The solid product can often be collected by filtration. Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.
Experimental Workflow Diagram:
Caption: General workflow for Hantzsch thiazole synthesis.
A Comparative Analysis of (5-Bromothiazol-2-yl)methanamine Hydrochloride and Its Isomers for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the potential structure-activity relationships and biological evaluation of positional isomers of bromothiazolylmethanamine. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the potential structure-activity relationships and biological evaluation of positional isomers of bromothiazolylmethanamine.
This guide provides a comparative analysis of (5-Bromothiazol-2-yl)methanamine hydrochloride and its positional isomers, focusing on their potential as scaffolds in drug discovery. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates from established structure-activity relationships (SAR) of related thiazole derivatives to provide insights into their potential biological activities. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant workflows and signaling pathways to aid in the design of future studies.
Introduction to Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The versatility of the thiazole ring allows for substitution at various positions, leading to a diverse chemical space for drug design and optimization. Brominated thiazole derivatives, in particular, have attracted interest due to the ability of the bromine atom to act as a hydrogen bond acceptor and to modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacological properties.
This guide focuses on the comparative analysis of three positional isomers of brominated aminomethylthiazole:
The position of the bromine atom on the thiazole ring can significantly influence the molecule's electronic distribution, steric hindrance, and ability to interact with biological targets, thereby affecting its efficacy and selectivity.
Comparative Analysis of Physicochemical Properties
Property
(5-Bromothiazol-2-yl)methanamine
(4-Bromothiazol-2-yl)methanamine
(2-Bromothiazol-5-yl)methanamine
Molecular Formula
C₄H₅BrN₂S
C₄H₅BrN₂S
C₄H₅BrN₂S
Molecular Weight
193.07 g/mol
193.07 g/mol
193.07 g/mol
Predicted LogP
Varies based on prediction software
Varies based on prediction software
Varies based on prediction software
pKa (amine)
Estimated ~8-9
Estimated ~8-9
Estimated ~8-9
Note: LogP and pKa values are estimations and can vary. Experimental determination is recommended for accurate comparison.
The position of the bromine atom is expected to have a subtle but potentially significant impact on the molecule's lipophilicity (LogP) and the basicity of the primary amine (pKa). These differences can, in turn, affect the pharmacokinetic properties of the compounds, such as absorption, distribution, metabolism, and excretion (ADME).
Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective
Based on the broader literature on thiazole derivatives, these compounds are anticipated to exhibit anticancer and antimicrobial activities. The position of the bromine substituent is likely to play a key role in determining the potency and selectivity of these activities.
Anticancer Activity
Aminothiazole derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
Hypothesized SAR:
Position 5-Bromo: Substitution at the 5-position of the thiazole ring has been associated with potent anticancer activity in various studies on related thiazole derivatives. The bromine atom at this position may engage in favorable interactions with the target protein or influence the overall conformation of the molecule to enhance binding.
Position 4-Bromo: The 4-position is adjacent to the methanamine substituent. A bulky bromine atom at this position could introduce steric hindrance, potentially affecting the molecule's ability to bind to its target. However, it could also orient the methanamine group in a favorable conformation for interaction.
Position 2-Bromo: In this isomer, the bromine atom is directly attached to the carbon bearing the methanamine group. This close proximity could significantly alter the electronic properties of the aminomethyl group and the overall molecule, leading to a different biological activity profile.
Illustrative Anticancer Activity of Related Brominated Thiazole Derivatives
To provide a context for the potential anticancer activity of the target compounds, the following table summarizes the reported IC50 values of other brominated thiazole derivatives against various cancer cell lines.
Note: This table is for illustrative purposes only and does not represent the direct activity of (5-Bromothiazol-2-yl)methanamine hydrochloride or its isomers.
Antimicrobial Activity
Thiazole derivatives are known to possess broad-spectrum antimicrobial activity. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Hypothesized SAR:
The position of the bromine atom can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Lipophilicity, which is affected by the bromine position, is a critical factor for antimicrobial activity, as it governs the compound's ability to cross cell membranes.
Illustrative Antimicrobial Activity of Related Brominated Thiazole Derivatives
The following table provides examples of the Minimum Inhibitory Concentration (MIC) values for other brominated thiazole compounds against various microbial strains.
Note: This table is for illustrative purposes only and does not represent the direct activity of (5-Bromothiazol-2-yl)methanamine hydrochloride or its isomers.
Experimental Protocols
To facilitate the direct comparison of (5-Bromothiazol-2-yl)methanamine hydrochloride and its isomers, the following detailed experimental protocols are provided.
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The XTT assay is another reliable method for measuring cell viability.
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours.
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm.
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Potential Anticancer Signaling Pathway
Caption: Potential anticancer signaling pathway targeted by bromothiazolylmethanamine isomers.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of the compound isomers.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct comparative data on the biological activities of (5-Bromothiazol-2-yl)methanamine hydrochloride and its positional isomers is currently unavailable, this guide provides a framework for their systematic evaluation. Based on the established importance of the thiazole scaffold in medicinal chemistry, these compounds represent promising starting points for the development of novel anticancer and antimicrobial agents.
Future research should focus on the synthesis and head-to-head biological evaluation of these isomers to elucidate their structure-activity relationships definitively. The experimental protocols and workflows provided herein offer a robust starting point for such investigations. Further studies could also explore their mechanisms of action in more detail, including their effects on specific cellular signaling pathways and their potential for in vivo efficacy. A thorough understanding of the comparative activities of these isomers will be invaluable for guiding the design of next-generation thiazole-based therapeutics.
Structure-activity relationship of (5-Bromothiazol-2-yl)methanamine hydrochloride derivatives
A Comparative Guide to (5-Bromothiazol-2-yl)methanamine Hydrochloride Analogs and a Look at Broader 2-Aminothiazole Scaffolds In the intricate world of drug discovery, the thiazole nucleus, a five-membered heterocyclic r...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to (5-Bromothiazol-2-yl)methanamine Hydrochloride Analogs and a Look at Broader 2-Aminothiazole Scaffolds
In the intricate world of drug discovery, the thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold." Its derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (5-Bromothiazol-2-yl)methanamine hydrochloride derivatives and their broader class of 2-aminothiazole analogs, with a particular emphasis on their role as kinase inhibitors in oncology. We present quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The potency and selectivity of 2-aminothiazole derivatives are profoundly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize quantitative data from studies on 2-aminothiazole derivatives, highlighting the impact of various structural modifications on their anticancer activity, particularly as Aurora kinase inhibitors.
Table 1: SAR of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
This table presents a curated set of 2-aminothiazole derivatives and their corresponding inhibitory activity (pIC50) against Aurora kinases. The data is compiled from a quantitative structure-activity relationship (QSAR) study by Bathula et al. (2023)[1][2][3][4]. The variety of substituents at the R1 and R2 positions allows for a comparative analysis of their contribution to the biological activity.
Compound ID
R1
R2
pIC50
1
H
4-morpholinophenyl
6.33
2
H
4-(4-methylpiperazin-1-yl)phenyl
6.79
3
H
4-(4-ethylpiperazin-1-yl)phenyl
7.00
4
H
4-(4-propylpiperazin-1-yl)phenyl
6.82
5
H
4-(4-isopropylpiperazin-1-yl)phenyl
6.89
...
...
...
...
A
5-Bromo
4-(methylcarbamoyl)phenyl
Promising Activity
Note: The full table in the original study contains 54 compounds. A selection is presented here for illustrative purposes. Compound A, 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, was highlighted for its promising activity.[1][2][3][4]
Table 2: Anticancer Activity of Selected 2-Amino-5-halothiazole Derivatives
This table provides IC50 values for various 2-amino-5-halothiazole derivatives against different cancer cell lines, demonstrating the impact of the halogen substitution at the 5-position and other structural modifications.
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Below are diagrams of key kinase signaling pathways targeted by these compounds.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Caption: Simplified Lck signaling pathway in T-cell activation.
Experimental Protocols
A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for two key assays commonly used in the evaluation of anticancer compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
Cell Seeding:
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds (e.g., (5-Bromothiazol-2-yl)methanamine hydrochloride derivatives) in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle:
The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.
Protocol:
Compound Preparation:
Prepare serial dilutions of the test compounds in DMSO.
Assay Plate Preparation:
In a 384-well white opaque plate, add a small volume (e.g., 100 nL) of the diluted compounds, a vehicle control (DMSO), and a known kinase inhibitor as a positive control to the appropriate wells.
Kinase Reaction:
Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
Initiate the reaction by adding the kinase reaction mixture to each well of the assay plate.
Include "no enzyme" control wells to determine the background signal (100% inhibition).
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
Signal Detection:
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
Plot the percent inhibition against the compound concentration and determine the IC50 value.
Conclusion
The 2-aminothiazole scaffold, particularly with substitutions at the 5-position such as a bromo group, represents a promising starting point for the development of novel anticancer agents. The quantitative SAR data presented in this guide underscores the importance of systematic structural modifications to optimize potency and selectivity. The provided experimental protocols offer a standardized framework for the biological evaluation of these compounds, while the signaling pathway diagrams help to contextualize their mechanism of action. This comparative guide serves as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of thiazole-based cancer therapeutics.
Biological activity of compounds synthesized from (5-Bromothiazol-2-yl)methanamine hydrochloride
A comprehensive guide for researchers and drug development professionals on the antimicrobial and anticancer potential of compounds synthesized from (5-Bromothiazol-2-yl)methanamine precursors and related structures. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals on the antimicrobial and anticancer potential of compounds synthesized from (5-Bromothiazol-2-yl)methanamine precursors and related structures.
This guide provides a comparative analysis of the biological activities of various thiazole derivatives, with a focus on compounds synthesized from precursors related to (5-Bromothiazol-2-yl)methanamine. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents. The guide summarizes quantitative biological data, details experimental methodologies, and visualizes key synthetic and activity-related pathways.
Antimicrobial Activity of a Schiff Base Derived from a (5-Bromothiazol-2-yl) Analogue and its Metal Complexes
A recent study focused on the synthesis and antimicrobial evaluation of a Schiff base, (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol (HL), derived from the condensation of 5-(4-bromophenyl)thiazol-2-amine and salicylaldehyde, along with its Nickel(II) and Zinc(II) complexes. The antimicrobial efficacy of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values determined to quantify their potency.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Bacterial Strains (µg/mL) [1]
The results indicate that the Ni(II) complex exhibited the most potent antibacterial activity, with MIC values significantly lower than the parent ligand (HL) and, in some cases, superior to the standard antibiotic, Streptomycin.[2]
Anticancer Activity of Related Thiazole and Benzothiazole Derivatives
While specific anticancer data for derivatives of (5-Bromothiazol-2-yl)methanamine hydrochloride were not prominently available in the reviewed literature, numerous studies have demonstrated the significant anticancer potential of the broader thiazole and benzothiazole chemical classes. For comparative purposes, this guide presents data on various Schiff bases and amide derivatives containing these core structures.
A series of quinoline and benzothiazole-containing Schiff's bases were synthesized and evaluated for their in vitro anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.[3] Several of these compounds displayed promising cytotoxic effects.[3]
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Quinoline-Benzothiazole Schiff's Bases [3]
Compound ID
MCF7
A549
5c
12.73
13.76
5f
13.78
13.44
5i
10.65
10.89
Doxorubicin
Standard
Standard
Furthermore, a separate study on Schiff's bases derived from 2-amino benzothiazole revealed potent antiproliferative activity against the HeLa (cervical cancer) cell line.[4] One compound, in particular, demonstrated significantly greater potency than the standard anticancer drug Cisplatin.[4]
Table 3: Antiproliferative Activity (IC50 in µg/mL) of a 2-Amino Benzothiazole Schiff's Base against HeLa Cells [4]
Compound ID
IC50 (µg/mL)
SP16
2.517
Cisplatin
17.2
These findings underscore the potential of thiazole and benzothiazole scaffolds as a foundation for the development of novel anticancer agents.
Experimental Protocols
Synthesis of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol (HL)[1]
A solution of 5-(4-bromophenyl)thiazol-2-amine (0.01 mol) in ethanol (20 mL) was added to a solution of salicylaldehyde (0.01 mol) in ethanol (20 mL). The resulting mixture was refluxed for 4-5 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with ethanol, and dried under vacuum.
Caption: Synthetic scheme for the Schiff base ligand (HL).
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured overnight and then diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth. The compounds were serially diluted in the broth to achieve a range of concentrations. Each well was inoculated with the bacterial suspension, and the plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for MIC determination.
In Vitro Anticancer Activity (MTT Assay)[3][4]
The cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours). After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
Caption: Workflow for the MTT assay.
Signaling Pathway Implication in Anticancer Activity
While the precise mechanisms of action for many of the cited compounds are still under investigation, the inhibition of cancer cell growth often involves interference with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The thiazole and benzothiazole scaffolds have been reported to interact with various biological targets, including kinases and other enzymes involved in these pathways.
Comparison of the efficacy of different bromothiazole-based kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in the design of kinase inhibitors, with bromothiazole derivatives emerging as a particularly potent class of compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in the design of kinase inhibitors, with bromothiazole derivatives emerging as a particularly potent class of compounds. The introduction of a bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and selectivity. This guide provides a comparative overview of the efficacy of different bromothiazole-based kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Efficacy Data of Bromothiazole-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy of selected bromothiazole-containing kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes within the context of the cited studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol for Aurora Kinase)
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific protein kinase.
Materials:
Recombinant human kinase (e.g., Aurora A)
Specific peptide substrate
Adenosine triphosphate (ATP)
Kinase assay buffer
Test compound (bromothiazole derivative)
Positive control inhibitor
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in Dimethyl sulfoxide (DMSO).
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
Inhibitor Addition: Add the diluted test compound or control to the wells.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Lipid Kinase Assay)
This protocol is specifically adapted for measuring the activity of lipid kinases like PI3K.
Materials:
PI3K isozyme (e.g., PI3Kβ)
Lipid substrate (e.g., PIP2)
ATP
Test compound
Kinase assay buffer
ADP-Glo™ Lipid Kinase Assay kit (Promega)
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
Incubation: Incubate the plate at room temperature for 60 minutes.
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader. The light signal intensity is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the test compound.[3]
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[3]
Signaling Pathways and Experimental Visualizations
Understanding the biological context of kinase inhibition is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a bromothiazole-based PI3Kβ inhibitor.
Caption: A generalized experimental workflow for determining the IC50 value of a kinase inhibitor.
A Comparative Guide to Validating the Purity of Synthesized (5-Bromothiazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized (5-Bromothiazol-2-yl)methanamine hydrochlo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized (5-Bromothiazol-2-yl)methanamine hydrochloride. It offers a comparative analysis of key analytical techniques, detailed experimental protocols, and expected outcomes to ensure the quality and reliability of this important chemical intermediate in research and drug development.
Introduction
(5-Bromothiazol-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry, utilized in the synthesis of various biologically active compounds. Ensuring the purity of this starting material is paramount to the integrity of subsequent research and the safety and efficacy of potential drug candidates. This guide outlines a multi-pronged analytical approach to robustly assess the purity of the synthesized compound, identify potential impurities, and quantify their levels.
Potential Impurities
Based on a likely synthetic route involving the reduction of 2-cyano-5-bromothiazole, potential impurities may include:
Precursor: 2-Amino-5-bromothiazole, if the synthesis proceeds via this intermediate.
By-products of Reduction: Over-reduced or partially-reduced species.
Residual Solvents: Solvents used during synthesis and purification.
Inorganic Salts: Such as the hydrobromide salt of related amine intermediates.
Comparative Analysis of Purity Validation Methods
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. The table below compares the primary methods.
Analytical Technique
Principle
Information Provided
Strengths
Limitations
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary and mobile phase.
Purity percentage, detection and quantification of impurities.
High resolution, sensitivity, and quantitative accuracy.
Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Structural confirmation, identification of impurities with distinct proton/carbon signals.
Provides detailed structural information, can identify unknown impurities.
Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of ionized molecules.
Molecular weight confirmation, structural information from fragmentation patterns.
High sensitivity and specificity, can be coupled with LC (LC-MS) for enhanced separation and identification.
May not be suitable for thermally labile compounds, quantification can be challenging without standards.
Elemental Analysis (CHNS)
Combustion of the sample to convert elements into simple gases for quantification.
Percentage composition of C, H, N, and S.
Confirms the elemental formula of the bulk material.
Does not provide information on the nature of impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and observed sample characteristics.
Sample Preparation:
Dissolve an accurately weighed sample of (5-Bromothiazol-2-yl)methanamine hydrochloride in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for the structural confirmation of the synthesized compound and for identifying structurally related impurities.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
MS provides confirmation of the molecular weight of the target compound and can help in the identification of impurities.
Instrumentation:
Mass Spectrometer with Electrospray Ionization (ESI) source
Sample Preparation:
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
ESI-MS Parameters (Positive Ion Mode):
Capillary Voltage: 3-4 kV
Cone Voltage: 20-40 V
Source Temperature: 120-150 °C
Desolvation Temperature: 300-350 °C
Expected Mass Spectrum:
The primary ion observed will be the molecular ion of the free base [M+H]⁺.
Expected m/z for C₄H₅BrN₂S: [M+H]⁺ ≈ 192.96 / 194.96 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).
Elemental Analysis
This technique verifies the elemental composition of the bulk sample, providing a fundamental check of its purity against the theoretical formula.
Instrumentation:
CHNS Elemental Analyzer
Sample Preparation:
Accurately weigh 2-3 mg of the dry sample into a tin capsule.
Expected Elemental Composition for C₄H₆BrClN₂S:
Element
Theoretical %
Carbon (C)
20.93
Hydrogen (H)
2.64
Nitrogen (N)
12.20
Sulfur (S)
13.97
Bromine (Br)
34.81
| Chlorine (Cl) | 15.44 |
Data Presentation and Visualization
Clear presentation of analytical data is crucial for interpretation and comparison.
Quantitative Purity Data
Sample ID
HPLC Purity (%)
Major Impurity 1 (%)
Major Impurity 2 (%)
Other Impurities (%)
Batch A
99.5
0.2 (retention time)
0.15 (retention time)
0.15
Batch B
98.8
0.5 (retention time)
0.3 (retention time)
0.4
Alternative 1
99.2
0.3 (retention time)
0.2 (retention time)
0.3
Alternative 2
97.5
0.8 (retention time)
0.5 (retention time)
1.2
Diagrams of Experimental Workflows and Logical Relationships
Purity Validation Workflow
Comparison of Analytical Techniques
Conclusion
A comprehensive approach utilizing orthogonal analytical techniques is essential for the definitive purity validation of synthesized (5-Bromothiazol-2-yl)methanamine hydrochloride. RP-HPLC serves as the primary tool for quantitative purity assessment, while NMR and MS provide indispensable structural confirmation and impurity identification. Elemental analysis offers a final verification of the bulk material's composition. By employing the methodologies outlined in this guide, researchers can confidently ascertain the quality of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors.
Comparative
Spectroscopic analysis and confirmation of (5-Bromothiazol-2-yl)methanamine hydrochloride structure
Spectroscopic Analysis of (5-Bromothiazol-2-yl)methanamine hydrochloride: A Comparative Guide Despite a comprehensive search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for (5-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
Spectroscopic Analysis of (5-Bromothiazol-2-yl)methanamine hydrochloride: A Comparative Guide
Despite a comprehensive search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for (5-Bromothiazol-2-yl)methanamine hydrochloride is not publicly available in the searched scientific literature and chemical databases. Therefore, a direct comparative analysis with alternative structures cannot be provided at this time.
For researchers and scientists in drug development, the rigorous confirmation of a molecule's structure through spectroscopic methods is a critical step. This guide was intended to provide a detailed comparison of the spectroscopic data for (5-Bromothiazol-2-yl)methanamine hydrochloride with that of structurally similar compounds. However, the absence of publicly accessible primary spectral data for the target compound prevents the creation of the intended comparative analysis.
Chemical vendors list (5-Bromothiazol-2-yl)methanamine hydrochloride, but do not provide the necessary spectroscopic information for independent confirmation of its structure.
General Experimental Protocols for Spectroscopic Analysis
While the specific data for the target compound is unavailable, the following are standard experimental protocols that would be used for the spectroscopic analysis of similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is determined by the solubility of the analyte. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. ¹H NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters to be set include the number of scans, relaxation delay, and pulse width.
Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ, in ppm), integration (relative number of protons), and coupling constants (J, in Hz) to elucidate the proton environment within the molecule.
¹³C NMR Spectroscopy:
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Acquisition: The spectra are acquired on the same NMR spectrometer as the ¹H NMR. Proton decoupling is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.
Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom in the molecule.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition.
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight of the compound. The isotopic pattern, particularly for bromine-containing compounds (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), provides further confirmation of the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the structural confirmation of a chemical compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Analysis.
Comparison with Alternative Structures
Without the actual spectroscopic data for (5-Bromothiazol-2-yl)methanamine hydrochloride, a meaningful comparison with alternative structures is not possible. A comparative analysis would typically involve creating tables of chemical shifts and m/z values for the target compound and its isomers or analogs. For instance, one might compare the data with that of "(2-Bromothiazol-5-yl)methanamine hydrochloride" to highlight the differences in the spectroscopic signatures arising from the different substitution patterns on the thiazole ring.
It is recommended that researchers requiring this data contact chemical suppliers directly to request the certificate of analysis, which should contain the relevant spectroscopic information.
Validation
In vitro testing of novel compounds derived from (5-Bromothiazol-2-yl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel compounds derived from a thiazole scaffold, evaluating their in vitro anticancer and antimicrobial per...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel compounds derived from a thiazole scaffold, evaluating their in vitro anticancer and antimicrobial performance against established alternatives. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of biological activities.[1] Their versatile structure allows for modifications that can lead to potent and selective agents with therapeutic potential.[2] This guide focuses on the in vitro evaluation of recently synthesized thiazole-based compounds, highlighting their efficacy as both anticancer and antimicrobial agents.
Anticancer Activity: Comparative Analysis of Novel 2-Aminothiazole Derivatives
A series of novel 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data presented below compares the in vitro efficacy of these compounds with Dasatinib, a known multi-tyrosine kinase inhibitor that also contains a 2-aminothiazole moiety.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Novel 2-Aminothiazole Derivatives Against Human Cancer Cell Lines
Compound ID
K562 (Leukemia)
A549 (Lung)
HeLa (Cervical)
MCF-7 (Breast)
Novel Compound 21
16.3
>100
>100
>100
Novel Compound 27
-
1.6 ± 0.8
1.6 ± 0.8
-
Dasatinib (Control)
0.005
0.012
-
-
Data for Novel Compound 21 is compared to Dasatinib against the K562 cell line.[2] Data for Novel Compound 27 is presented for A549 and HeLa cell lines.[2] A lower IC₅₀ value indicates greater potency.
Antimicrobial Activity: Comparative Analysis of Novel Thiazole Derivatives
The antimicrobial potential of newly synthesized thiazole derivatives has been investigated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are compared with standard antimicrobial agents, Ofloxacin and Ketoconazole.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel Thiazole Derivatives
Compound ID
S. aureus (MRSA)
E. coli
A. niger
Novel Compound 12
125
150
125
Novel Compound 14
50
75
50
Ofloxacin (Control)
10
10
-
Ketoconazole (Control)
-
-
10
Data for Novel Compounds 12 and 14 are presented alongside standard controls.[3] A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The in vitro cytotoxicity of the novel anticancer compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the control drug, typically in a serial dilution.[6]
Incubation: The plates were incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][6]
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[7]
Formazan Solubilization: The culture medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[5]
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[8]
The minimum inhibitory concentration (MIC) of the novel antimicrobial compounds was determined by the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.[9]
Serial Dilution: The test compounds and standard drugs were serially diluted in the broth medium in a 96-well microtiter plate.[11]
Inoculation: Each well was inoculated with the prepared microbial suspension.[11]
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[9]
Visualizing Mechanisms and Workflows
PI3K/AKT/mTOR Signaling Pathway
Several studies suggest that thiazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[12]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of novel thiazole derivatives.
General Experimental Workflow for In Vitro Testing
The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of novel compounds.
Caption: General workflow for the in vitro testing of novel thiazole compounds.
Comparing the reactivity of 2-aminomethylthiazoles with different halogen substitutions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-aminomethylthiazole core is a privileged...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-aminomethylthiazole core is a privileged structure, and the ability to introduce molecular diversity via substitution reactions on halogenated derivatives is of paramount importance. This guide provides a comparative analysis of the reactivity of 2-aminomethylthiazoles bearing different halogen substitutions (F, Cl, Br, I), with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
General Reactivity Trends
The reactivity of a halogen-substituted 2-aminomethylthiazole is largely dictated by the nature of the carbon-halogen (C-X) bond and the type of reaction being performed. Two major classes of reactions are commonly employed for the functionalization of these compounds: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend in these reactions is generally governed by the C-X bond strength, which decreases down the group. Consequently, the order of reactivity is typically:
I > Br > Cl >> F
The C-F bond is generally very strong and its activation requires specialized catalysts and conditions.
In contrast, for nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. The reactivity of the halogen in this case is related to its electronegativity, with the most electronegative halogen providing the strongest inductive electron withdrawal and thus accelerating the nucleophilic attack. The order of reactivity is often the reverse of that seen in cross-coupling reactions:
F > Cl > Br > I
It is important to note that the reactivity can be influenced by the position of the halogen on the thiazole ring, steric hindrance, and the specific reaction conditions employed.
Comparative Reactivity Data
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Note: Data for analogous compounds is provided to illustrate general trends. Direct comparison should be made with caution due to differing substrates and reaction conditions.
The data and established principles suggest that iodo- and bromo-substituted 2-aminomethylthiazoles are highly effective substrates for palladium-catalyzed cross-coupling reactions.[1][2] While chloro-substituted analogs can also be reactive, they may require more specialized and highly active catalyst systems.[3] Fluoro-substituted thiazoles are generally unreactive under standard cross-coupling conditions due to the strength of the C-F bond.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are prevalent for fluoro- and chloro-substituted heteroaromatics, particularly when the ring is activated by electron-withdrawing groups.
Note: Data for analogous compounds is provided to illustrate general trends.
As illustrated by the comparative data for 2-halopyridines, the fluoro-substituted heterocycle is significantly more reactive towards nucleophilic substitution than its chloro-substituted counterpart.[4] This suggests that 2-aminomethyl-fluorothiazoles, if synthesized, would be the most reactive in SNAr reactions, followed by the chloro-, bromo-, and iodo-derivatives.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving halogen-substituted aminothiazoles, based on established methodologies.
Suzuki-Miyaura Cross-Coupling of a 2-Amino-5-bromothiazole Derivative[1]
Efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole Analogs: A Comparative Guide for Researchers
A comprehensive analysis of 6-bromo-2-hydrazino-1,3-benzothiazole analogs reveals their significant potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their efficacy, supporte...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of 6-bromo-2-hydrazino-1,3-benzothiazole analogs reveals their significant potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and visualizations of their molecular pathways, intended for researchers, scientists, and drug development professionals.
The 6-bromo-2-hydrazino-1,3-benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Modifications at the hydrazino group have led to the development of numerous analogs with enhanced potency against various cancer cell lines and microbial strains. This guide synthesizes findings from multiple studies to offer a comparative perspective on the efficacy of these promising compounds.
Comparative Anticancer Efficacy
Analogs of 6-bromo-2-hydrazino-1,3-benzothiazole have shown significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values of representative benzothiazole derivatives, including 6-bromo analogs and other relevant substituted compounds, to provide a comparative baseline.
Compound/Analog Description
Cancer Cell Line
IC50 (µM)
Reference
Hydrazone derivative of 6-fluoro-2-hydrazinobenzothiazole
In addition to their anticancer properties, 6-bromo-2-hydrazino-1,3-benzothiazole analogs have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below presents MIC values for several benzothiazole derivatives against a panel of microorganisms.
Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole Analogs
A general and adaptable two-step synthesis is commonly employed for 6-substituted-2-hydrazino-1,3-benzothiazoles.[9][10]
Step 1: Synthesis of 6-Bromo-2-amino-1,3-benzothiazole
Dissolve 4-bromoaniline in glacial acetic acid.
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
Stir the reaction mixture at room temperature for several hours.
Pour the mixture into ice-cold water.
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 6-bromo-2-amino-1,3-benzothiazole.
Step 2: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
Add concentrated hydrochloric acid dropwise to hydrazine hydrate with stirring at 5-10°C.
Add ethylene glycol and 6-bromo-2-amino-1,3-benzothiazole to the mixture.
Reflux the reaction mixture for 3 hours.
Upon cooling, a solid will separate out. Filter the solid, wash with water, and recrystallize from ethanol to yield 6-bromo-2-hydrazino-1,3-benzothiazole.
Step 3: Synthesis of Hydrazone Analogs
Dissolve 6-bromo-2-hydrazino-1,3-benzothiazole and a substituted aldehyde or ketone in absolute ethanol.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 10-14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon cooling, the solid hydrazone derivative will precipitate.
Filter the solid, wash with a small amount of cold water, and recrystallize from a suitable solvent like ethanol.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value from the dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Several studies have indicated that these compounds can act as inhibitors of crucial protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
The following diagrams illustrate the experimental workflow for evaluating anticancer activity and the signaling pathways targeted by benzothiazole analogs.
General experimental workflow for evaluating the efficacy of benzothiazole analogs.
Assessment of Thiazole-Based Compounds as Antileishmanial Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and cost. The thiazole scaf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and cost. The thiazole scaffold has emerged as a promising framework in the design of novel antileishmanial agents due to its versatile chemical properties and broad spectrum of biological activities. This guide provides a comparative assessment of different classes of thiazole-based compounds, summarizing their antileishmanial efficacy, cytotoxicity, and proposed mechanisms of action based on recent experimental data.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of various thiazole-based compounds against different Leishmania species and their toxicity towards mammalian cells. The 50% inhibitory concentration (IC50) indicates the drug concentration required to inhibit parasite growth by 50%, while the 50% cytotoxic concentration (CC50) represents the concentration that is toxic to 50% of mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.
Table 1: Antileishmanial Activity of Thiazole-Based Compounds against Leishmania major
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key in vitro assays cited in this guide.
In Vitro Antileishmanial Activity Assay (MTT Method)
This assay determines the susceptibility of Leishmania promastigotes to the test compounds.
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS) at 25-26°C until they reach the logarithmic growth phase.
Plate Preparation: The thiazole-based compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates with culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.
Inoculation: Promastigotes are seeded into the wells at a density of approximately 1 x 10^6 cells/mL. Control wells containing parasites with medium and DMSO without the test compound, and wells with medium alone for background control, are also included.
Incubation: The plates are incubated at 25-26°C for 48 to 72 hours.
Viability Assessment:
Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
The plates are incubated for another 3-4 hours to allow for the conversion of MTT to formazan crystals by viable parasites.
The reaction is stopped, and the formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 50% N,N-dimethylformamide, 20% SDS, or pure DMSO).
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Method)
This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity.
Cell Culture: Mammalian cells (e.g., murine macrophages, human fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with serial dilutions of the thiazole-based compounds for 24 to 72 hours.
Viability Assessment: The MTT assay is performed as described for the antileishmanial activity assay.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Several mechanisms have been proposed for the antileishmanial activity of thiazole-based compounds, primarily revolving around the induction of apoptosis, mitochondrial dysfunction, and the inhibition of essential parasite enzymes.
Proposed Mechanism: Induction of Apoptosis and Mitochondrial Dysfunction
Some thiazole derivatives have been shown to induce apoptosis-like cell death in Leishmania. This process often involves the disruption of mitochondrial function, leading to a cascade of events culminating in parasite death. Ultrastructural studies have revealed morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Caption: Proposed pathway for thiazole-induced apoptosis in Leishmania.
Proposed Mechanism: Inhibition of Superoxide Dismutase (SOD)
Leishmania parasites possess a unique antioxidant system to protect themselves from oxidative stress generated by host macrophages. Superoxide dismutase (SOD) is a key enzyme in this defense mechanism. Inhibition of Leishmania SOD by thiazole derivatives can lead to an accumulation of toxic reactive oxygen species, ultimately causing parasite death.
Caption: Inhibition of Leishmania SOD by thiazole compounds.
Experimental Workflow: In Vitro Antileishmanial Drug Screening
The general workflow for the initial in vitro screening of potential antileishmanial compounds is a multi-step process designed to assess both efficacy and safety.
Caption: General workflow for in vitro antileishmanial screening.
Proper Disposal of (5-Bromothiazol-2-yl)methanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of (5-Bromothiazol-2-yl)methanamine hydrochloride is crucial for maintaining a safe laborato...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (5-Bromothiazol-2-yl)methanamine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. As a halogenated organic compound, it requires specific disposal procedures to mitigate potential environmental and health risks. Adherence to institutional and regulatory guidelines is paramount.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling (5-Bromothiazol-2-yl)methanamine hydrochloride for disposal, it is imperative to be aware of its hazard profile and to use appropriate Personal Protective Equipment (PPE).
The following protocol outlines the necessary steps for the safe disposal of (5-Bromothiazol-2-yl)methanamine hydrochloride. This procedure is designed to be a general guideline; always consult your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management. Incorrectly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Designated Waste Container: Collect (5-Bromothiazol-2-yl)methanamine hydrochloride waste in a designated, compatible, and properly labeled hazardous waste container.
Halogenated Organic Waste: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated solvents or other waste streams such as acids, bases, or oxidizers[2].
Solid vs. Liquid Waste: Maintain separate waste containers for solid and liquid forms of the chemical. Contaminated lab supplies such as gloves, weighing paper, and pipette tips should be disposed of as solid chemical waste[3][4].
Step 2: Container Management
The integrity and proper handling of the waste container are essential to prevent leaks and spills.
Compatible Containers: Use containers made of materials compatible with halogenated organic compounds, such as polyethylene[5][6]. Avoid metal containers, as some halogenated solvents can degrade and corrode them[6].
Secure Closure: Ensure the container has a tight-fitting, screw-on cap. The container must be kept closed at all times, except when adding waste[7].
Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks[3]. This is especially important when storing incompatible waste types in the same area[4].
Step 3: Labeling
Accurate and thorough labeling of hazardous waste is a regulatory requirement and vital for the safety of all laboratory personnel and waste handlers.
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added[5].
Complete Information: The label must include the following information:
The full chemical name: "(5-Bromothiazol-2-yl)methanamine hydrochloride". Avoid using abbreviations or chemical formulas[2].
The approximate concentration or percentage if it is part of a mixture.
The accumulation start date (the date the first waste was added to the container)[8].
The principal investigator's name, lab location (building and room number), and contact information[8].
Indication of the associated hazards (e.g., Irritant).
Step 4: Storage
Proper storage of the hazardous waste container while it is being filled is crucial to maintain a safe laboratory environment.
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[9][10].
Segregation: Store the container away from incompatible materials. Specifically, keep halogenated organic waste separate from acids, bases, and oxidizers[2][11].
Ventilation: Store in a well-ventilated area, such as in a chemical fume hood or a designated, ventilated waste storage cabinet[7].
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy, often not exceeding one year in an SAA), it must be disposed of through the proper channels[9].
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[12].
Licensed Waste Contractor: The EHS department will arrange for a licensed hazardous waste disposal contractor to collect, transport, and ultimately dispose of the chemical waste in an approved facility[12][13]. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash [8].
Disposal of Empty Containers
Empty containers that previously held (5-Bromothiazol-2-yl)methanamine hydrochloride must also be handled properly.
Triple Rinsing: If the container held an acutely hazardous waste, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste[14]. For non-acutely hazardous materials, ensure the container is as empty as possible[14].
Defacing Labels: All hazardous chemical labels must be completely defaced or removed from the empty container[14].
Final Disposal: Once properly rinsed and defaced, the container can typically be disposed of as regular trash or recycled, depending on institutional policies[14].
Personal protective equipment for handling (5-Bromothiazol-2-yl)methanamine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Bromothiazol-2-yl)methanamine hydrochloride. It is intended for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Bromothiazol-2-yl)methanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
Hazard Statement
Classification
H302: Harmful if swallowed
Acute toxicity, oral (Warning)
H312: Harmful in contact with skin
Acute toxicity, dermal (Warning)
H315: Causes skin irritation
Skin corrosion/irritation (Warning)
H318: Causes serious eye damage
Serious eye damage/eye irritation (Danger)
H332: Harmful if inhaled
Acute toxicity, inhalation (Warning)
H335: May cause respiratory irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)
Source: PubChem CID 132351206, AK Scientific, Inc. Safety Data Sheet[1][2]
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted to determine the appropriate level of PPE.[3][4][5][6] Based on the potential hazards, the following PPE is recommended as a minimum.
Store in a tightly closed container in a dry, well-ventilated place.[2][9]
Keep locked up or in an area accessible only to qualified or authorized personnel.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact
Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
Contact a licensed professional waste disposal service to dispose of this material.
Do not allow the product to enter drains.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling (5-Bromothiazol-2-yl)methanamine hydrochloride.
Caption: Workflow for handling (5-Bromothiazol-2-yl)methanamine hydrochloride.